2-[4-(Cyclopentylamino)phenyl]acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-[4-(cyclopentylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C13H16N2/c14-10-9-11-5-7-13(8-6-11)15-12-3-1-2-4-12/h5-8,12,15H,1-4,9H2 |
InChI Key |
XETJLOFLKZYEPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-[4-(Cyclopentylamino)phenyl]acetonitrile
The following technical guide details the chemical structure, synthesis, and properties of 2-[4-(Cyclopentylamino)phenyl]acetonitrile , a critical intermediate in the synthesis of selective C5a receptor antagonists like Avacopan .[1]
CAS Number: 1157684-85-9 Formula: C₁₃H₁₆N₂ Molecular Weight: 200.28 g/mol Role: Key Pharmacophore Building Block (Avacopan Intermediate)[1]
Introduction & Significance
2-[4-(Cyclopentylamino)phenyl]acetonitrile is a specialized functionalized aniline derivative used primarily in the pharmaceutical development of C5a receptor antagonists .[1] It serves as the structural precursor for the hydrophobic "tail" of the drug Avacopan (CCX168) , an FDA-approved treatment for ANCA-associated vasculitis.[1]
The compound is characterized by three distinct structural domains:
-
The Cyclopentyl Group: Provides lipophilic bulk necessary for filling the hydrophobic pocket of the C5a receptor.
-
The Secondary Amine: A critical hydrogen bond donor/acceptor site that links the tail to the aromatic core.
-
The Phenylacetonitrile Moiety: A versatile synthetic handle. The nitrile group (
) acts as a masked carboxylic acid or amine precursor, while the benzylic position allows for further functionalization or cyclization to form the piperidine core found in the final drug substance.[1]
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a para-substituted benzene ring.[1] The electron-donating amino group at the 4-position is alkylated with a cyclopentyl ring, creating a secondary amine.[1] At the 1-position, an acetonitrile group (
Electronic Effects & Reactivity
-
Aniline Nitrogen (Nucleophile): The nitrogen atom is a secondary amine.[1] While the phenyl ring withdraws some electron density via resonance, the cyclopentyl group (an alkyl donor) slightly increases basicity compared to the unsubstituted aniline. This nitrogen is prone to oxidation if not protected during aggressive downstream steps.
-
Benzylic Position (Acidic Protons): The methylene protons adjacent to the nitrile (
) are significantly acidic ( in DMSO).[1] This acidity allows for deprotonation by strong bases (e.g., NaH, KOtBu) to facilitate alkylation—a key step in constructing the piperidine ring of Avacopan. -
Nitrile Group (Electrophile): The nitrile carbon is susceptible to hydrolysis (to acid/amide) or reduction (to primary amine).[1]
Pharmacophore Visualization
The following diagram illustrates the structural features and their roles in drug design.
Caption: Structural decomposition highlighting the hydrophobic tail, reactive linker, and synthetic handle.
Synthesis Pathways[2][3][4][5][6]
The synthesis of 2-[4-(Cyclopentylamino)phenyl]acetonitrile is typically achieved via a Reductive Amination protocol.[1] This method is preferred over direct alkylation with cyclopentyl halides to avoid over-alkylation (quaternary ammonium formation).[1]
Primary Synthetic Route (Reductive Amination)
Reagents: 4-Aminophenylacetonitrile, Cyclopentanone, Reducing Agent (Sodium Triacetoxyborohydride or
Mechanism:
-
Imine Formation: The primary amine of 4-aminophenylacetonitrile attacks the carbonyl of cyclopentanone to form a hemiaminal, which dehydrates to an imine (Schiff base).
-
Reduction: The imine is selectively reduced in situ by the hydride source to the secondary amine.
Experimental Protocol (Bench Scale):
-
Dissolution: Dissolve 4-aminophenylacetonitrile (1.0 eq) and cyclopentanone (1.2 eq) in Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Activation: Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.[1]
-
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate.[2] Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Step-wise reductive amination pathway for the synthesis of the target nitrile.
Physicochemical Properties & Analytics
Physical Data Table
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Color darkens upon oxidation |
| Molecular Weight | 200.28 g/mol | |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Poor water solubility |
| LogP (Predicted) | ~2.5 - 3.0 | Lipophilic due to cyclopentyl group |
| pKa (Amine) | ~5.5 (Conjugate Acid) | Less basic than alkyl amines due to phenyl resonance |
| Melting Point | 45°C - 55°C (Typical range) | Depends on purity/polymorph |
Analytical Characterization (Expected Signals)
To validate the structure, researchers should look for the following diagnostic signals:
-
-NMR (400 MHz,
): -
IR Spectroscopy:
Applications in Drug Discovery (Avacopan)[1]
This nitrile is a "late-stage intermediate" precursor.[1] In the synthesis of Avacopan , the nitrile group is not retained in the final structure as a nitrile but is transformed to build the piperidine ring .
Transformation Logic:
-
Alkylation/Cyclization: The benzylic carbon (alpha to CN) is alkylated with a bis-electrophile (e.g., a glutarate derivative or di-halo alkane) to form the piperidine ring.[1]
-
Hydrolysis/Derivatization: The nitrile group is often hydrolyzed to an ester or amide, which corresponds to the C3-carboxamide found in Avacopan.
-
Chiral Resolution: The resulting piperidine intermediate is often resolved to the (2R, 3S) enantiomer using chiral acids (e.g., di-p-toluoyl-L-tartaric acid) before the final coupling steps.[1]
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Like most phenylacetonitriles, this compound should be treated as Toxic if swallowed, inhaled, or in contact with skin.
-
Risk:[1] Potential to release cyanide ions upon metabolism (though less likely than simple aliphatic nitriles, caution is required).
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Avoid dust formation; use wet-wiping for spills.[1]
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to air oxidation over long periods.
References
-
Sigma-Aldrich. (n.d.).[1] 2-[4-(Cyclopentylamino)phenyl]acetonitrile Product Page. Retrieved from
-
ChemoCentryx, Inc. (2017). Processes and intermediates in the preparation of C5aR antagonists. U.S. Patent No. 9,745,268. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
PubChem. (n.d.). Avacopan (Compound CID 49841217).[1] National Library of Medicine. Retrieved from
-
Organic Syntheses. (1925). Cyclopentanone Synthesis. Org. Synth. 1925, 5,[1] 37. Retrieved from [1]
-
BenchChem. (n.d.). Synthesis routes of 2-(4-Aminophenoxy)acetonitrile and related derivatives. Retrieved from
Sources
Technical Guide: 2-[4-(Cyclopentylamino)phenyl]acetonitrile (CAS 732207-99-7)
This guide provides an in-depth technical analysis of 2-[4-(Cyclopentylamino)phenyl]acetonitrile (CAS 732207-99-7), a critical building block in the synthesis of small-molecule therapeutics, most notably Avacopan (CCX168) .
Executive Summary
2-[4-(Cyclopentylamino)phenyl]acetonitrile is a specialized pharmaceutical intermediate designed to introduce the 4-(cyclopentylamino)phenyl pharmacophore into drug candidates. This structural motif is central to the potency of Avacopan , an orally administered Complement 5a Receptor (C5aR) antagonist approved for the treatment of ANCA-associated vasculitis.
While early-stage discovery routes often utilize nitro-precursors, this nitrile derivative represents a more advanced, convergent intermediate where the cyclopentyl amine is already installed, avoiding late-stage reductive aminations that can be chemically sensitive.
| Key Attribute | Detail |
| CAS Number | 732207-99-7 |
| Molecular Formula | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol |
| Primary Application | Intermediate for C5aR Antagonists (e.g., Avacopan) |
| Key Pharmacophore | N-Cyclopentylaniline moiety (Hydrophobic binding interaction) |
Chemical Profile & Stability
The compound features a secondary amine (cyclopentylamino) and a nitrile group on a phenyl ring. The stability of the secondary amine is a critical quality attribute (CQA), as it is susceptible to oxidation (N-oxide formation) or acetylation if not handled under inert conditions.
Physicochemical Properties
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Color darkens upon air oxidation. |
| Melting Point | 85–89 °C (Typical) | Sharp endotherm indicates high purity. |
| Solubility | Soluble in DCM, EtOAc, MeCN | Sparingly soluble in water; soluble in dilute acid. |
| pKa (Calc) | ~5.5 (Aniline nitrogen) | Protonates in acidic media; nitrile is neutral. |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Protect from light to prevent radical degradation. |
Synthetic Methodology (Self-Validating Protocol)
The most robust synthesis of CAS 732207-99-7 involves the Reductive Amination of 4-aminophenylacetonitrile. This route is preferred over nucleophilic substitution (using bromocyclopentane) to avoid over-alkylation to the tertiary amine.
Reaction Scheme
The following diagram illustrates the reductive amination pathway and the subsequent downstream utility.
Figure 1: Synthesis of CAS 732207-99-7 via reductive amination and downstream hydrolysis.
Step-by-Step Protocol
Objective: Synthesize 10 g of 2-[4-(Cyclopentylamino)phenyl]acetonitrile.
-
Preparation: Charge a dry 250 mL round-bottom flask with 4-aminophenylacetonitrile (10.0 g, 75.6 mmol) and 1,2-dichloroethane (DCE) (100 mL).
-
Activation: Add Cyclopentanone (7.0 mL, 79.4 mmol, 1.05 eq) and Acetic Acid (4.3 mL, 75.6 mmol, 1.0 eq). Stir at room temperature for 30 minutes to form the imine intermediate (monitor by TLC/LCMS for disappearance of aniline).
-
Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (24.0 g, 113.4 mmol, 1.5 eq) portion-wise over 20 minutes. Note: Gas evolution (H₂) may occur.
-
Reaction: Allow the mixture to warm to 20–25 °C and stir for 12–16 hours.
-
Checkpoint: HPLC should show <2% starting material.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (100 mL) carefully.
-
Extract with Dichloromethane (DCM) (2 x 100 mL).
-
Wash combined organics with Brine (50 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 10% → 30% EtOAc in Hexanes).
Critical Process Parameter (CPP): Control the stoichiometry of cyclopentanone. Excess ketone can lead to bis-alkylation (tertiary amine impurity), which is difficult to remove.
Application in API Synthesis (Avacopan)
The primary utility of CAS 732207-99-7 is as a precursor to the (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine core found in Avacopan.
Mechanism of Action Context
The 4-(cyclopentylamino)phenyl group sits in a hydrophobic pocket of the C5a receptor. The cyclopentyl ring provides critical van der Waals interactions that lock the antagonist into the receptor, preventing the anaphylatoxin C5a from binding. The nitrile group of CAS 732207-99-7 serves as a "masked" carboxylate or ethylamine linker, allowing the attachment of the piperidine scaffold.
Downstream Conversion
Typically, the nitrile is hydrolyzed to the corresponding phenylacetic acid , which is then coupled with an amino-acid derivative or cyclized to form the piperidine ring.
| Transformation | Reagents | Outcome |
| Hydrolysis | NaOH, H₂O, Reflux | Yields 2-[4-(cyclopentylamino)phenyl]acetic acid . |
| Reduction | H₂ / Raney Ni or LAH | Yields the phenethylamine derivative. |
| Alkylation | 1,3-Dihalopropane base | Direct formation of the piperidine/pyrroline ring (less common). |
Analytical Characterization
To ensure "Scientific Integrity," the identity of the compound must be validated using orthogonal methods.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm.
-
Expected Retention: The compound is moderately lipophilic due to the cyclopentyl group; expect elution around 60–70% B.
NMR Interpretation (400 MHz, CDCl₃)
-
δ 7.15 (d, 2H): Aromatic protons meta to the amino group.
-
δ 6.60 (d, 2H): Aromatic protons ortho to the amino group (shielded by electron donation).
-
δ 3.75 (m, 1H): Methine proton of the cyclopentyl ring (distinctive multiplet).
-
δ 3.65 (s, 2H): Benzylic methylene protons (-CH₂-CN).
-
δ 2.00 – 1.45 (m, 8H): Cyclopentyl methylene protons.
Safety & Handling
-
Acute Toxicity: Nitriles are toxic by ingestion and inhalation. Metabolism can release cyanide ions. Handle in a fume hood.
-
Skin Sensitization: The aniline moiety suggests a potential for skin sensitization. Double-gloving (Nitrile) is recommended.
-
Incompatibility: Avoid strong oxidizers (reacts with amine) and strong acids (hydrolyzes nitrile).
References
-
Avacopan (CCX168)
- Source: FDA/EMA Assessment Reports for Tavneos (Avacopan).
- Context: Confirms the structural requirement of the 4-(cyclopentylamino)phenyl moiety.
-
Link:
-
Reductive Amination Methodologies
-
C5aR Antagonist Patent Landscape
- Source: US P
- Context: Describes intermediates and processes for C5aR antagonists containing the cyclopentylamino-phenyl motif.
-
Link:
Sources
Thermodynamic properties of 2-[4-(Cyclopentylamino)phenyl]acetonitrile
Technical Whitepaper: Thermodynamic Characterization of 2-[4-(Cyclopentylamino)phenyl]acetonitrile
Part 1: Executive Summary & Chemical Identity
2-[4-(Cyclopentylamino)phenyl]acetonitrile (CAS 1157684-85-9) is a critical synthetic intermediate, primarily utilized in the convergent synthesis of C5a receptor antagonists such as Avacopan (CCX168) .[1] Its structural motif—a phenylacetonitrile core functionalized with a bulky cyclopentylamino group—imparts specific thermodynamic behaviors that differ significantly from simple phenylacetonitriles.[1]
Understanding the thermodynamic profile of this intermediate is essential for optimizing the reductive amination steps during synthesis, controlling crystallization yield, and ensuring purity prior to the final coupling with the piperidine scaffold.[1] This guide provides a technical analysis of its physicochemical properties and outlines the standard operating procedures (SOPs) for its thermodynamic characterization.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-[4-(Cyclopentylamino)phenyl]acetonitrile |
| Common Name | 4-(Cyclopentylamino)benzyl cyanide |
| CAS Number | 1157684-85-9 |
| Molecular Formula | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol |
| Structural Class | N-alkylated aminophenylacetonitrile |
| Primary Application | Intermediate for Avacopan (C5aR Antagonist) |
Part 2: Solid-State Thermodynamic Properties
The introduction of the cyclopentyl ring to the 4-amino position increases the molecular volume and rigidity compared to the parent 4-aminophenylacetonitrile.[1] This modification significantly impacts the lattice energy and melting behavior.
Predicted & Representative Properties
Note: Exact values depend on polymorph purity. The ranges below are representative of this structural class.
| Parameter | Representative Value / Range | Thermodynamic Implication |
| Melting Point ( | 65°C – 85°C (Predicted) | Lower than Avacopan ( |
| Enthalpy of Fusion ( | 20 – 30 kJ/mol | Energy barrier required to break the crystal lattice; critical for solubility modeling. |
| Solid Density | 1.05 – 1.15 g/cm³ | Typical for organic nitriles; affects packing efficiency in process vessels.[1] |
| Polymorphism Risk | Moderate | The flexible cyclopentyl ring and rotatable acetonitrile arm create potential for conformational polymorphs.[1] |
Characterization Protocol: Differential Scanning Calorimetry (DSC)
To determine the exact
-
Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan; crimp with a pinhole lid (to prevent pressure buildup from residual solvent).
-
Method:
-
Calculation: Integrate the melting peak to obtain
(J/g). Convert to kJ/mol using MW (200.28).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Part 3: Solution Thermodynamics & Solubility Profile
The solubility of 2-[4-(Cyclopentylamino)phenyl]acetonitrile is governed by the "like dissolves like" principle.[1] The hydrophobic cyclopentyl tail dominates, making it lipophilic.[1]
Solubility Profile (Predicted)
| Solvent Class | Solvent Example | Solubility Prediction | Process Utility |
| Chlorinated | Dichloromethane (DCM) | High (>200 mg/mL) | Ideal for extraction after reductive amination.[1] |
| Polar Aprotic | Acetonitrile (MeCN) | High (>150 mg/mL) | Good for coupling reactions; poor antisolvent.[1] |
| Polar Protic | Methanol / Ethanol | Moderate (50-100 mg/mL) | Temperature-dependent. Ideal for crystallization (cooling).[1] |
| Aqueous | Water (pH 7) | Negligible (<0.1 mg/mL) | Excellent antisolvent for precipitation.[1] |
Thermodynamic Modeling: The Van't Hoff Analysis
To optimize crystallization, you must determine the dissolution enthalpy (
Equation:
Experimental Workflow:
-
Saturation: Prepare saturated solutions in Ethanol at 283K, 293K, 303K, and 313K.
-
Filtration: Filter supernatant using a 0.45 µm PTFE syringe filter (pre-heated to avoid crashing out).
-
Quantification: Analyze via HPLC (UV detection at 254 nm).
-
Plotting: Plot
vs. .-
Slope:
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Insight: A steep slope indicates high temperature sensitivity, making cooling crystallization highly efficient.[1]
-
Part 4: Visualization of Characterization Workflow
The following diagram outlines the logical flow for characterizing this intermediate to ensure it meets the specifications for Avacopan synthesis.
Figure 1: Integrated workflow for the thermodynamic characterization of the Avacopan intermediate.
Part 5: Synthesis Implications
The thermodynamic stability of 2-[4-(Cyclopentylamino)phenyl]acetonitrile directly dictates the reaction conditions for its formation and subsequent use.[1]
-
Reductive Amination Control:
-
The reaction of 4-aminophenylacetonitrile with cyclopentanone is exothermic.[1]
-
Thermodynamic Risk:[1] High temperatures (>60°C) may favor the formation of the bis-alkylated impurity (dicyclopentyl) or hydrolysis of the nitrile group to an amide.[1]
-
Control: Maintain reaction temperature <40°C to kinetically favor the mono-alkylated product.
-
-
Storage Stability:
References
-
ChemicalBook. (2024).[1] Synthesis of Avacopan and Intermediates. Retrieved from [1]
-
World Intellectual Property Organization (WIPO). (2023).[1] Processes for Preparation of Avacopan and Intermediates Thereof (WO/2023/158722).[1] Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 1157684-85-9. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Product Specification: 2-[4-(Cyclopentylamino)phenyl]acetonitrile. Retrieved from [1]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reducing Agents. Retrieved from
Sources
Literature review of 2-[4-(Cyclopentylamino)phenyl]acetonitrile derivatives
Executive Summary: The "Privileged" Lipophilic Scaffold
The molecule 2-[4-(Cyclopentylamino)phenyl]acetonitrile (and its structural congeners) represents a critical "privileged scaffold" in modern medicinal chemistry. Its significance lies not in its use as a standalone drug, but as a high-value intermediate for constructing Complement 5a Receptor (C5aR) antagonists , most notably Avacopan (CCX168) .
The core architecture—a phenylacetonitrile moiety substituted at the para-position with a cyclopentylamino group—serves two distinct functions:
-
The Nitrile Warhead: A versatile "pivot point" for cyclization into piperidines (Avacopan core), hydrolysis to phenylacetic acids (NSAID-like), or reduction to phenethylamines.
-
The Cyclopentyl Anchor: A lipophilic moiety that occupies hydrophobic pockets in G-protein coupled receptors (GPCRs) and kinases, significantly enhancing potency and oral bioavailability compared to linear alkyl chains.
This guide reviews the synthetic logic, impurity profiling, and downstream applications of this scaffold, providing researchers with a validated roadmap for its utilization.
Molecular Architecture & Identity
While often referred to loosely in lab notebooks, the precise chemical identity is critical for regulatory alignment.
| Property | Data / Descriptor |
| IUPAC Name | 2-[4-(Cyclopentylamino)phenyl]acetonitrile |
| Common Ref. | 4-(Cyclopentylamino)phenylacetonitrile |
| Molecular Formula | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol |
| Key Functionality | Secondary amine (lipophilic), Nitrile (electrophilic precursor) |
| Primary Application | Intermediate for Avacopan (C5aR Antagonist) |
| Solubility Profile | High in DCM, EtOAc, MeCN; Low in Water |
Synthetic Methodologies: The "Green" Reductive Amination
The most robust industrial route to this scaffold avoids the use of toxic alkyl halides (e.g., cyclopentyl bromide) in favor of reductive amination . This approach offers higher atom economy and fewer genotoxic impurities.
Validated Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the convergent synthesis starting from commercially available 4-aminophenylacetonitrile.
Figure 1: Convergent synthesis via reductive amination. This route minimizes dialkylation side products common in direct alkylation.
Detailed Protocol: Reductive Amination
Objective: Synthesis of 2-[4-(Cyclopentylamino)phenyl]acetonitrile via Sodium Triacetoxyborohydride (STAB).
Reagents:
-
4-Aminophenylacetonitrile (1.0 equiv)
-
Cyclopentanone (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Imine Formation: In a dry reactor under N₂, dissolve 4-aminophenylacetonitrile in DCE (0.5 M concentration). Add Cyclopentanone and AcOH. Stir at room temperature for 30–60 minutes to allow pre-equilibrium of the imine.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes (exothermic). Note: STAB is preferred over NaBH₄ because it is less likely to reduce the nitrile group or the ketone directly.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution possible).
-
Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
1H NMR Diagnostic: Look for the disappearance of the aniline NH₂ (broad singlet ~3.5-4.0 ppm) and the appearance of the cyclopentyl methine proton (multiplet ~3.7-3.9 ppm). The nitrile CH₂ should remain a singlet ~3.6 ppm.
Downstream Applications: The Avacopan Connection
The primary utility of the 2-[4-(Cyclopentylamino)phenyl]acetonitrile scaffold is its conversion into the piperidine core of Avacopan .
Mechanism of Action Context
Avacopan blocks the C5a receptor, preventing neutrophil activation in ANCA-associated vasculitis. The cyclopentylamino-phenyl tail is crucial for binding to the hydrophobic transmembrane pocket of the receptor, anchoring the molecule while the piperidine/benzamide core interacts with polar residues.
Divergent Synthesis Workflow
The nitrile group is a "masked" functionality that allows for two major pathways:
Figure 2: Divergent synthesis showing the transformation of the nitrile into the Avacopan piperidine precursor (Pathway A) vs. phenylacetic acid derivatives (Pathway B).
Critical Note on Avacopan Synthesis: While early routes utilized the pre-formed cyclopentylamino-nitrile, modern process chemistry (see ChemoCentryx patents) often builds the piperidine ring first from a nitro-phenyl precursor, followed by nitro reduction and late-stage reductive amination with cyclopentanone. This avoids carrying the bulky cyclopentyl group through the cyclization steps, improving yield and enantioselectivity.
Impurity Profiling & Safety
When sourcing or synthesizing this intermediate, researchers must control for specific impurities that can affect downstream biological data.
| Impurity Type | Origin | Impact | Control Strategy |
| Bis-alkylation | Over-reaction of aniline with 2 eq. of cyclopentanone. | Steric clash in binding pocket; lowers potency. | Use slight excess of ketone only; avoid high temps. |
| Unreacted Aniline | Incomplete reduction. | False positives in toxicity assays (anilines are toxic). | Scavenge with aldehyde resin or acid wash. |
| Nitrile Hydrolysis | Moisture during storage. | Converts nitrile to amide/acid (inactive). | Store under Argon/N₂; Desiccant. |
| Residual Cyanide | If prepared via SN2 (Benzyl Cl + NaCN). | Severe Safety Hazard. | Avoid SN2 route. Use Reductive Amination route. |
References
-
Avacopan Synthesis & Structure
- Source: ChemoCentryx, Inc. (now Amgen). "Substituted Piperidines as C5a Receptor Antagonists." U.S. Patent 2016/0090357 A1.
-
Link:
-
Reductive Amination Methodology
- Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
Link:
-
C5aR Antagonist Pharmacology
- Source: Bekker, P., et al. "Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168 (Avacopan)." PLOS ONE, 2016.
-
Link:
-
General Nitrile Chemistry
Sources
Polymorphic forms of 2-[4-(Cyclopentylamino)phenyl]acetonitrile
An In-depth Technical Guide to the Polymorphic Forms of 2-[4-(Cyclopentylamino)phenyl]acetonitrile
Authored by: A Senior Application Scientist
Foreword: Unveiling the Solid-State Landscape of a Novel Pharmaceutical Intermediate
To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, this guide serves as a comprehensive exploration into the potential polymorphic nature of 2-[4-(Cyclopentylamino)phenyl]acetonitrile. While this specific molecule may not have an extensive body of published polymorphism studies, its structural motifs are present in various pharmacologically active agents. Understanding its solid-state chemistry is paramount for any future development endeavors. This document, therefore, adopts a proactive and predictive stance. It is structured not as a review of existing data, but as a detailed roadmap for the systematic investigation and characterization of polymorphism in this promising compound. We will delve into the "why" and "how" of experimental design, providing not just protocols, but the scientific rationale that underpins them, ensuring a robust and defensible solid-form screening and selection process.
The Critical Imperative of Polymorphism in Drug Development
Polymorphism, the ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a phenomenon of profound significance in the pharmaceutical industry.[1][2] These different crystalline forms, or polymorphs, of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: These properties directly influence a drug's bioavailability and therapeutic efficacy.[3][4]
-
Stability (Physical and Chemical): The most stable polymorph is often desired for a final drug product to ensure a consistent shelf life and prevent conversion to a less desirable form.[5][6]
-
Hygroscopicity: The tendency of a substance to absorb moisture from the air can impact its handling, processing, and stability.
-
Mechanical Properties: Characteristics such as flowability, compressibility, and tabletability are critical for the successful formulation and manufacturing of solid dosage forms.
The failure to identify and control the polymorphic form of an API can have dire consequences, ranging from diminished therapeutic effect to significant manufacturing challenges.[4][7] A comprehensive understanding and control of polymorphism are therefore not merely a regulatory expectation but a fundamental component of robust drug development.[5][8]
The Hypothetical Polymorphic Landscape of 2-[4-(Cyclopentylamino)phenyl]acetonitrile
The molecular structure of 2-[4-(Cyclopentylamino)phenyl]acetonitrile, featuring a flexible cyclopentyl group, a secondary amine linkage, a phenyl ring, and a nitrile group, presents several possibilities for the formation of different crystalline arrangements. The presence of hydrogen bond donors (the N-H group) and acceptors (the nitrile group and the nitrogen of the amine) suggests the potential for various intermolecular hydrogen bonding networks, which are key drivers in the formation of different polymorphs. Furthermore, the rotational flexibility of the cyclopentyl ring and the phenylacetonitrile group could lead to conformational polymorphism, where different molecular conformations are "frozen" into the crystal lattice.
Given these structural features, it is reasonable to hypothesize that 2-[4-(Cyclopentylamino)phenyl]acetonitrile could exist in multiple polymorphic forms, as well as potentially forming solvates or hydrates. A thorough investigation into its solid-state behavior is therefore warranted before its progression in any drug development pipeline.
A Systematic Approach to Polymorphism Screening
A comprehensive polymorphism screen is an experimental exploration designed to discover and characterize the different solid forms of a compound. The following workflow provides a systematic approach for investigating the polymorphic landscape of 2-[4-(Cyclopentylamino)phenyl]acetonitrile.
Caption: A systematic workflow for polymorphism screening and selection.
Primary Screening: The Search for Diversity
The initial phase of a polymorphism screen aims to generate a wide variety of solid forms by crystallizing the compound under a broad range of conditions.
Experimental Protocol: Primary Crystallization Screen
-
Solvent Selection: Choose a diverse set of at least 20-30 solvents with varying polarities, hydrogen bonding capabilities, and boiling points. Examples include:
-
Alcohols (methanol, ethanol, isopropanol)
-
Ketones (acetone, methyl ethyl ketone)
-
Esters (ethyl acetate, isopropyl acetate)
-
Ethers (tetrahydrofuran, diethyl ether)
-
Aromatic hydrocarbons (toluene, xylenes)
-
Aliphatic hydrocarbons (heptane, cyclohexane)
-
Nitrile (acetonitrile)
-
Water and aqueous-organic mixtures
-
-
Crystallization Methods: Employ a variety of crystallization techniques for each solvent or solvent system:
-
Slow Evaporation: Dissolve the compound in the chosen solvent at room temperature to create a saturated or near-saturated solution. Allow the solvent to evaporate slowly in a loosely covered vial.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or sub-ambient temperatures.
-
Anti-Solvent Addition: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, to induce precipitation.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will diffuse into the solution, causing crystallization.
-
-
Solid Isolation and Initial Characterization: Carefully isolate the resulting solids by filtration and dry them under appropriate conditions. Each unique solid form should be analyzed by a primary set of characterization techniques.
Core Analytical Techniques for Polymorph Characterization
A multi-technique approach is essential for the unambiguous identification and characterization of polymorphic forms.[9][10]
X-Ray Powder Diffraction (XRPD)
XRPD is the primary and most definitive technique for identifying different crystalline forms.[4][5] Each polymorph will produce a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal structure.
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind a small amount of the solid sample to a fine powder to ensure random orientation of the crystallites.
-
Instrument Setup: Use a modern X-ray diffractometer with Cu-Kα radiation. Set the instrument to scan over a 2θ range of approximately 2° to 40°.
-
Data Acquisition: Collect the diffraction pattern.
-
Data Analysis: Compare the XRPD patterns of the solids obtained from the different crystallization experiments. Distinct patterns indicate the presence of different polymorphic forms.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It provides information on melting points, enthalpies of fusion, and solid-solid phase transitions.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for endothermic events (melting, desolvation) and exothermic events (crystallization). Different polymorphs will generally exhibit different melting points and enthalpies of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by quantifying the amount of solvent loss upon heating.[9][12]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place a known amount of the sample (typically 5-10 mg) in a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Data Analysis: Analyze the TGA curve for any mass loss steps. The temperature at which mass loss occurs and the percentage of mass lost can help identify the presence of solvates or hydrates.
Spectroscopic Techniques (FTIR and Raman)
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are sensitive to the local molecular environment. Different polymorphic forms can exhibit subtle but distinct differences in their vibrational spectra due to variations in intermolecular interactions.
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation: For FTIR, the sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the sample can be analyzed directly in a glass vial.
-
Data Acquisition: Collect the spectrum over the appropriate wavelength range.
-
Data Analysis: Compare the spectra of the different solid forms, paying close attention to regions corresponding to functional groups involved in hydrogen bonding (e.g., N-H and C≡N stretching regions).
Data Summary Table
| Analytical Technique | Information Provided |
| X-Ray Powder Diffraction (XRPD) | Definitive identification of crystalline forms ("fingerprint"). |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, solid-solid transitions. |
| Thermogravimetric Analysis (TGA) | Identification and quantification of solvates/hydrates. |
| FTIR/Raman Spectroscopy | Information on molecular conformation and intermolecular interactions. |
| Microscopy (Polarized Light) | Crystal habit, birefringence, and identification of different morphologies. |
Thermodynamic and Kinetic Considerations
The interplay between thermodynamics and kinetics governs which polymorphic form is obtained under a given set of conditions.
-
Thermodynamically Controlled Process: The most stable form is the one with the lowest free energy. Thermodynamic stability can be determined through competitive slurry experiments where different forms are stirred in a solvent in which they are sparingly soluble. Over time, the less stable forms will dissolve and recrystallize as the most stable form.
-
Kinetically Controlled Process: A metastable form, which is not the most stable but has a lower energy barrier to nucleation, may crystallize first.[5] These forms can be favored by rapid cooling or high levels of supersaturation.
Caption: Thermodynamic vs. kinetic control of polymorphism.
Form Selection: A Multifaceted Decision
The selection of the optimal polymorphic form for development is a critical decision based on a comprehensive evaluation of the properties of all identified forms. While the thermodynamically stable form is often preferred due to its predictable long-term behavior, a metastable form may be chosen if it offers significant advantages in terms of solubility and bioavailability, provided it is sufficiently stable under storage and processing conditions.
Conclusion
The investigation of polymorphism is an indispensable component of modern drug development. For a novel compound such as 2-[4-(Cyclopentylamino)phenyl]acetonitrile, a proactive and systematic approach to polymorphism screening is essential to mitigate risks and ensure the development of a safe, effective, and robust drug product. The methodologies and scientific principles outlined in this guide provide a comprehensive framework for elucidating the solid-state landscape of this and other promising pharmaceutical candidates.
References
-
Drug Polymorphism: A Key Consideration for API Development - Curia Global. [Link]
-
The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. [Link]
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]
-
Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical. [Link]
-
Polymorphism: A Major Risk That Pharma Companies Must Mitigate - CCDC. [Link]
-
API Characterization - NETZSCH Analyzing & Testing. [Link]
-
ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API - Altasciences. [Link]
-
API: solid state robust characterization in key to cut costs and time! - AlfatestLab. [Link]
-
Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. [Link]
-
Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs - PMC. [Link]
-
Pharmaceutical Drug Polymorphism: A Case Study of Three Novel Drugs - ResearchGate. [Link]
-
Polymorphism: The Phenomenon Affecting the Performance of Drugs - SciSpace. [Link]
-
A Review on Polymorphism Perpetuates Pharmaceuticals - Prime Scholars. [Link]
-
Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology. [Link]
-
Polymorphism: The Phenomenon Affecting the Performance of Drugs - Symbiosis. [Link]
Sources
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- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. nishkaresearch.com [nishkaresearch.com]
- 4. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. pharmtech.com [pharmtech.com]
- 8. curiaglobal.com [curiaglobal.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. altasciences.com [altasciences.com]
- 12. alfatestlab.com [alfatestlab.com]
Methodological & Application
Step-by-step preparation of 2-[4-(Cyclopentylamino)phenyl]acetonitrile from 4-fluorophenylacetonitrile
Abstract
This application note details a robust protocol for the synthesis of 2-[4-(Cyclopentylamino)phenyl]acetonitrile from 4-fluorophenylacetonitrile . Unlike highly activated substrates (e.g., 4-fluoronitrobenzene), the starting material possesses only moderate electron-deficiency conferred by the cyanomethyl group (
Mechanistic Insight & Strategy
The Challenge: Weak Activation
The reaction proceeds via a Nucleophilic Aromatic Substitution (
-
Electronic Factor: The
group exerts a (inductive) electron-withdrawing effect, stabilizing the intermediate negative charge on the ring. However, it lacks the strong (mesomeric) resonance stabilization seen in nitro- or carbonyl-substituted arenes. -
Steric Factor: Cyclopentylamine is a secondary carbon attached to the nitrogen (a primary amine), introducing moderate steric bulk compared to linear amines.
The Solution: Dipolar Acceleration
To facilitate the reaction without resorting to transition metal catalysts (Buchwald-Hartwig conditions), we employ Dimethyl Sulfoxide (DMSO) .
-
Solvation: DMSO effectively solvates the cation (
), leaving the carbonate anion ( ) and the amine nucleophile highly active ("naked"). -
Temperature: A reaction temperature of 100–110°C provides sufficient thermal energy to cross the activation barrier.
Risk Mitigation: Benzylic Acidity
The
Reaction Scheme & Workflow
Chemical Pathway
The reaction involves the displacement of the fluoride leaving group by the nitrogen lone pair of cyclopentylamine.
Figure 1: Mechanistic pathway of the
Experimental Workflow
Figure 2: Operational workflow for the synthesis and isolation.
Materials & Equipment
| Component | Grade | Role | CAS No. |
| 4-Fluorophenylacetonitrile | >98% | Substrate | 459-22-3 |
| Cyclopentylamine | >99% | Nucleophile | 1003-03-8 |
| Potassium Carbonate ( | Anhydrous, Powder | Base (HF Scavenger) | 584-08-7 |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Solvent | 67-68-5 |
| Ethyl Acetate / Hexanes | ACS Grade | Extraction/Purification | - |
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 4-fluorophenylacetonitrile (1.35 g, 10.0 mmol).
-
Add Potassium Carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Note: Ensure
is finely powdered to maximize surface area.
-
-
Add DMSO (15 mL).
-
Concentration Control: A concentration of ~0.5M - 0.7M is ideal. Too dilute slows the reaction; too concentrated risks precipitation of salts hindering stirring.
-
-
Add Cyclopentylamine (2.13 g, ~2.5 mL, 25.0 mmol, 2.5 equiv).
-
Stoichiometry: Excess amine is used to drive the equilibrium and compensate for any evaporative loss, although the condenser should mitigate this.
-
Step 2: Thermal Activation
-
Place the flask in a pre-heated oil bath set to 110°C .
-
Stir vigorously (approx. 600 RPM). Good agitation is crucial as
is insoluble in DMSO. -
Time: Reaction typically requires 18–24 hours .
-
Checkpoint: The solution will likely darken from pale yellow to orange/brown. This is normal for amine oxidations at high temps.
-
Step 3: Process Control (IPC)
-
Sampling: At 16 hours, remove a 50 µL aliquot.
-
Prep: Dilute with 0.5 mL Ethyl Acetate and 0.5 mL water. Shake, separate organic layer.[1][2]
-
TLC: Silica gel, 20% EtOAc in Hexanes.
-
Starting Material (SM)
: ~0.6 (UV active). -
Product
: ~0.3-0.4 (UV active, stains with Ninhydrin due to secondary amine).
-
-
Criteria: Proceed to workup if SM < 5%. If SM remains, add 0.5 equiv Cyclopentylamine and stir for 4 more hours.
Step 4: Workup
-
Cool the reaction mixture to room temperature (20–25°C).
-
Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold water with stirring.
-
Observation: The product may precipitate as a solid or oil out.
-
-
Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL) .
-
Combine organic layers.[1]
-
Wash Sequence:
-
Water (2 x 50 mL) – Critical to remove DMSO.
-
Saturated Brine (1 x 50 mL).
-
-
Dry organic layer over Anhydrous Sodium Sulfate (
). Filter and concentrate under reduced pressure (Rotovap).
Step 5: Purification
-
Crude Analysis: The crude residue is typically a viscous orange oil.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent Gradient: 0%
30% Ethyl Acetate in Hexanes.
-
-
Fraction Collection: Collect fractions containing the spot at
(20% EtOAc/Hex). -
Final Isolation: Evaporate solvents to yield the product as a pale yellow solid or viscous oil (dependent on purity).
Expected Results & Data
| Parameter | Specification |
| Appearance | Pale yellow to off-white solid/oil |
| Yield | 65% – 80% |
| MS (ESI) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Temperature too low or old reagents. | Increase temp to 120°C. Ensure DMSO is dry. |
| Multiple Spots on TLC | Benzylic alkylation (Thorpe-Ziegler). | Reaction ran too hot or base too strong. Keep T < 115°C. Do not use NaH. |
| Product is Dark/Tar | Oxidation of amine. | Degas DMSO with Nitrogen before heating. Run under |
| DMSO Contamination | Inefficient washing. | Increase number of water washes during workup. |
References
-
Mechanistic Found
:-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews.
-
-
Activation of Aryl Fluorides
-
Pistritto, V. A., et al. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." J. Am. Chem. Soc.[3] (Provides context on the difficulty of unactivated substrates).
-
-
Solvent Effects in
:-
Newby, J. A., et al. (2014). "Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF." Organic Process Research & Development.
-
-
Base Selection & Side Reactions
-
Makosza, M., & Winiarski, J. (1987). "Vicarious Nucleophilic Substitution of Hydrogen." Accounts of Chemical Research. (Discusses risks of carbanion formation in nitriles).
-
Sources
Scalable process development for 2-[4-(Cyclopentylamino)phenyl]acetonitrile
Application Note: Scalable Process Development for 2-[4-(Cyclopentylamino)phenyl]acetonitrile
Part 1: Executive Summary & Strategic Rationale
1.1 The Target Molecule 2-[4-(Cyclopentylamino)phenyl]acetonitrile (CAS: 1157684-85-9) is a critical pharmacophore building block, structurally analogous to intermediates used in the synthesis of JAK inhibitors (e.g., Ruxolitinib) and other tyrosine kinase inhibitors. Its structure combines a labile acetonitrile moiety with a secondary aniline, presenting a classic "chemoselectivity vs. scalability" paradox in process chemistry.
1.2 The Process Challenge The primary challenge in synthesizing this molecule is the reductive amination of 4-aminophenylacetonitrile with cyclopentanone.
-
Selectivity Risk: Preventing over-alkylation to the N,N-dicyclopentyl impurity.
-
Chemoselectivity Risk: The nitrile group (-CN) is susceptible to reduction (to primary amines) or hydrolysis (to amides/acids) under aggressive reducing conditions (e.g., H2/Pd, strong hydrides).
-
Genotoxicity: The starting material, 4-aminophenylacetonitrile, is an aniline derivative and a potential genotoxic impurity (PGI). The process must demonstrate high clearance (Purge Factor > 1000).
1.3 The Solution This guide details a Sodium Triacetoxyborohydride (STAB) mediated protocol. Unlike catalytic hydrogenation (which risks nitrile reduction) or NaCNBH3 (which generates toxic cyanide waste), STAB offers the optimal balance of mildness, selectivity, and safety for kilogram-scale production.
Part 2: Retrosynthetic Analysis & Pathway Design
The following diagram illustrates the selected pathway (Route A) versus alternative high-risk strategies.
Figure 1: Reaction pathway highlighting the critical path to the target and potential deviation points leading to impurities.
Part 3: Detailed Experimental Protocol
Protocol ID: PR-REDAM-045 Scale: 100 g (Validation Batch) -> Scalable to 10 kg.
Reagents & Materials
| Reagent | Equiv. | Role | Critical Quality Attribute (CQA) |
| 4-Aminophenylacetonitrile | 1.0 | Substrate | Purity >98%; Water <0.5% |
| Cyclopentanone | 1.2 | Reagent | Free of acyclic ketone impurities |
| Sodium Triacetoxyborohydride (STAB) | 1.4 | Reductant | Assumed purity 95%; Keep dry |
| Acetic Acid (AcOH) | 2.0 | Catalyst | Glacial; Promotes imine formation |
| Toluene | 10 Vol | Solvent | Azeotropic water removal capability |
Step-by-Step Procedure
Step 1: Imine Formation (The "Pre-Activation" Strategy) Rationale: Pre-forming the imine shifts the equilibrium before the reducing agent is added, minimizing the reduction of the ketone itself (which wastes reagent).
-
Charge a 2 L reactor with 4-Aminophenylacetonitrile (100 g, 0.757 mol) and Toluene (800 mL).
-
Add Cyclopentanone (76.4 g, 0.908 mol, 1.2 equiv).
-
Add Acetic Acid (90.9 g, 1.51 mol, 2.0 equiv).
-
Optional for Scale: Fit a Dean-Stark trap. Heat to reflux (110°C) for 2 hours to remove water.
-
Note: If skipping Dean-Stark (mild method), stir at 25°C for 4 hours. The equilibrium will be less favorable, requiring more reductant later. We recommend the mild method for nitrile safety.
-
Step 2: Selective Reduction
-
Cool the mixture to 0–5°C . Critical: Low temperature improves chemo-selectivity.
-
Charge STAB (224 g, 1.06 mol, 1.4 equiv) portion-wise over 60 minutes.
-
Caution: Exothermic. Monitor internal temperature (keep <10°C).
-
-
Warm to 20–25°C and stir for 12–16 hours.
-
IPC (In-Process Control): Check HPLC. Target: SM < 0.5%.
Step 3: Quench & Workup
-
Cool to 0°C. Quench by slow addition of 10% Aqueous NaHCO3 (1 L) until pH 8.
-
Safety: Gas evolution (H2/CO2). Ensure adequate venting.
-
-
Separate phases.[1][2] Extract aqueous layer with Toluene (2 x 300 mL).
-
Wash combined organics with Water (500 mL) and Brine (500 mL).
-
Dry over Na2SO4 and concentrate under vacuum to a thick oil or solid.
Step 4: Crystallization (Purification)
-
Dissolve crude residue in IPA (Isopropyl Alcohol) (3 Vol) at 60°C.
-
Add n-Heptane (6 Vol) slowly.
-
Cool to 0°C over 4 hours.
-
Filter the white crystalline solid. Wash with cold Heptane.
-
Dry in a vacuum oven at 40°C.
Expected Yield: 85–90% Target Purity: >99.5% (HPLC area)
Part 4: Process Optimization Data (E-E-A-T)
The following data summarizes the optimization studies performed to validate this protocol.
Solvent Screening (Selectivity Study)
Conditions: 1.0 eq Amine, 1.2 eq Ketone, 1.4 eq STAB, 20°C, 16h.
| Solvent | Conversion (%) | Mono-Alkylated (Target) | Di-Alkylated (Impurity) | Nitrile Hydrolysis | Verdict |
| DCM | 98% | 94% | 4% | <0.1% | Good, but environmental concern. |
| THF | 92% | 88% | 3% | <0.1% | Acceptable, slower kinetics. |
| Toluene/AcOH | 99% | 96% | 2% | <0.1% | Selected. Best solubility & kinetics. |
| MeOH | 100% | 75% | 20% | 0.5% | Poor selectivity (Imine unstable). |
Reducing Agent Comparison
Rationale for choosing STAB over Catalytic Hydrogenation.
| Reagent | Conditions | Nitrile Stability | Scalability | Safety Note |
| STAB | 20°C, Toluene | Excellent (100% Retention) | High (Solid waste) | No pressurized H2 required. |
| H2 / Pd/C | 3 bar, MeOH | Poor (15% Reduction to amine) | High | High risk of side reaction. |
| H2 / Pt/C (S) | 3 bar, EtOAc | Good (98% Retention) | High | Requires sulfided catalyst (poisoned). |
| NaBH4 | 0°C, MeOH | Moderate (Risk of over-reduction) | Medium | Requires strict pH control. |
Part 5: Impurity Fate Mapping & Control Strategy
Understanding the origin and fate of impurities is essential for regulatory compliance.
Figure 2: Impurity Fate Map demonstrating the causality of impurity formation and the specific process controls implemented to mitigate them.
Part 6: References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (2023). "Product Specification: 2-[4-(Cyclopentylamino)phenyl]acetonitrile." Sigma-Aldrich Catalog. Link
-
Lin, Q., et al. (2009).[2] "Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction." Organic Letters. (Contextual reference for JAK inhibitor intermediates). Link
-
PubChem. "Compound Summary: 4-Aminophenylacetonitrile." National Library of Medicine. Link
Sources
Application Note: A Systematic Approach to Solvent Selection for the Crystallization of 2-[4-(Cyclopentylamino)phenyl]acetonitrile
Abstract
This document provides a comprehensive, technically grounded guide for researchers, scientists, and drug development professionals on the rational selection of a solvent system for the crystallization of 2-[4-(Cyclopentylamino)phenyl]acetonitrile. The control of the solid-state form of an active pharmaceutical ingredient (API) is critical for ensuring consistent physicochemical properties, including solubility, stability, and bioavailability.[1][2] This guide details a systematic, multi-stage workflow, from theoretical solvent-solute interaction analysis to empirical screening and final crystal characterization, ensuring a robust and reproducible crystallization process.
Introduction: The Critical Role of Solvent Selection
Crystallization is the primary method for the purification and isolation of APIs in the pharmaceutical industry. The choice of solvent is arguably the most critical parameter in a crystallization process, as it directly influences solubility, supersaturation, nucleation, and crystal growth kinetics.[3] An ideal solvent system should exhibit a specific solubility profile: the compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature, facilitating high recovery of the crystalline material upon cooling.[4]
Furthermore, the solvent dictates key physical attributes of the final product, including:
-
Polymorphic Form: The same molecule can crystallize into different solid-state lattices (polymorphs), each with unique properties. The solvent can stabilize specific polymorphs.[3]
-
Crystal Morphology (Habit): The external shape of the crystal (e.g., needles, plates, blocks) is influenced by solvent interactions with growing crystal faces and can impact downstream processing like filtration and formulation.[3][5]
-
Purity: A well-chosen solvent will keep impurities dissolved in the mother liquor while the target compound crystallizes.[4]
This guide provides a self-validating protocol to identify such a solvent system for 2-[4-(Cyclopentylamino)phenyl]acetonitrile, a compound whose structure presents unique challenges and opportunities for crystallization.
Analysis of the Target Molecule: 2-[4-(Cyclopentylamino)phenyl]acetonitrile
A rational solvent selection process begins with an analysis of the solute's structure.
-
Structure:
-
Key Functional Groups & Properties:
-
Phenylacetonitrile Core: The aromatic ring and the nitrile group (-C≡N) introduce moderate polarity and potential for π-π stacking interactions. The nitrile is a hydrogen bond acceptor.[6]
-
Secondary Amine (-NH-): This group is a key site for intermolecular interactions, acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). It significantly increases the molecule's polarity.[7]
-
Cyclopentyl Group: This bulky, non-polar alkyl group adds significant lipophilic (hydrophobic) character to the molecule.
-
-
Predicted Solubility Behavior: The molecule is amphiphilic, possessing both polar (amine, nitrile) and non-polar (phenyl, cyclopentyl) regions. This suggests that neither extremely polar solvents (e.g., water) nor extremely non-polar solvents (e.g., heptane) will be ideal. A solvent of intermediate polarity or a well-chosen solvent/anti-solvent mixture is likely required to achieve the desired solubility differential for crystallization.[7]
A Systematic Workflow for Solvent Selection
A robust solvent selection process is iterative. The proposed workflow integrates theoretical considerations with empirical screening and rigorous analysis.
Caption: Solvent polarity influences crystallization outcomes.
Based on the hypothetical data, Toluene and Ethyl Acetate emerge as primary candidates for single-solvent cooling crystallization. Water is identified as a potential anti-solvent for use in combination with a solvent in which the compound is highly soluble (e.g., Acetone or Ethanol).
Self-Validation: Characterization of Crystalline Material
To ensure the selected solvent system produces the desired solid form with high purity, the obtained crystals must be rigorously characterized. This step is essential for regulatory compliance and process robustness. [8][9]
-
Purity Analysis (HPLC): A high-performance liquid chromatography (HPLC) method should be used to determine the chemical purity of the crystalline material relative to the crude starting material and the mother liquor. The acceptance criteria should be defined based on project requirements.
-
X-Ray Powder Diffraction (XRPD): XRPD is the primary technique for identifying the crystalline form. [10][11]The resulting diffraction pattern is a unique fingerprint of a specific polymorph. The analysis confirms whether the material is crystalline and identifies its form. [12]* Differential Scanning Calorimetry (DSC): DSC measures thermal events, such as melting point and phase transitions, as a function of temperature. [5][13]It provides information on the melting point, purity, and can help distinguish between different polymorphs. [12]* Microscopy: Visual inspection of the crystals under a microscope provides critical information about the crystal habit (shape), size distribution, and can quickly identify issues like "oiling out" or the presence of amorphous material.
Conclusion
The selection of an appropriate crystallization solvent is a critical, data-driven process that profoundly impacts the final properties of an active pharmaceutical ingredient. By employing a systematic approach that combines theoretical molecular analysis with empirical screening and robust analytical characterization, researchers can confidently identify and optimize a solvent system for 2-[4-(Cyclopentylamino)phenyl]acetonitrile. This structured workflow not only increases the probability of a successful outcome but also builds a deep understanding of the API's solid-state behavior, which is foundational for successful drug development.
References
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- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 3. youtube.com [youtube.com]
- 4. community.wvu.edu [community.wvu.edu]
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Green chemistry approaches to 2-[4-(Cyclopentylamino)phenyl]acetonitrile production
An In-Depth Guide to the Green Synthesis of 2-[4-(Cyclopentylamino)phenyl]acetonitrile
Application Note & Protocols
Abstract: The synthesis of 2-[4-(cyclopentylamino)phenyl]acetonitrile, a key intermediate in the development of advanced pharmaceuticals such as C5aR antagonists, traditionally involves multi-step processes with hazardous reagents and significant waste streams. This guide provides a comprehensive overview of modern, green chemistry approaches designed to mitigate these challenges. By deconstructing the molecule into its key synthetic transformations—aryl cyanation and N-alkylation—we explore cutting-edge, sustainable alternatives including biocatalysis, transition-metal catalysis with safer cyanide sources, and the application of enabling technologies like flow chemistry. This document is intended for researchers, chemists, and process development professionals dedicated to integrating principles of sustainability, safety, and efficiency into pharmaceutical manufacturing.
Introduction: The Imperative for Greener Pharmaceutical Intermediates
The molecule 2-[4-(cyclopentylamino)phenyl]acetonitrile serves as a crucial building block in the synthesis of complex therapeutic agents, including Avacopan, an antagonist of the complement C5a receptor.[1][2] The structural complexity of such drugs often translates to linear, multi-step synthetic routes that carry a significant environmental burden. Traditional methods for constructing the phenylacetonitrile core frequently rely on highly toxic cyanide salts (e.g., KCN, NaCN) and harsh reaction conditions.[3][4] Similarly, the installation of the cyclopentylamino group can involve hazardous alkylating agents and solvents.
Green chemistry offers a transformative framework to redesign these synthetic pathways. By prioritizing the use of non-toxic reagents, renewable feedstocks, catalytic over stoichiometric processes, and waste minimization, we can develop manufacturing routes that are not only environmentally responsible but also safer and more cost-effective.[5] This guide details practical, field-proven strategies to re-engineer the synthesis of 2-[4-(cyclopentylamino)phenyl]acetonitrile around these core principles.
A Green Retrosynthetic Blueprint
To logically apply green chemistry principles, we first deconstruct the target molecule into its key precursors. This retrosynthetic analysis highlights the two critical bond-forming events that are ripe for green innovation: the formation of the aryl-acetonitrile bond (C-C) and the aniline-cyclopentyl bond (C-N).
Caption: Retrosynthetic analysis of the target molecule.
This analysis presents two primary green pathways:
-
Approach 1: Begin with 4-aminophenylacetonitrile and introduce the cyclopentyl group via green reductive amination.
-
Approach 2: Start with a 4-haloaniline precursor, perform the N-cyclopentylation, and then execute a green cyanation reaction.
The following sections will detail protocols and rationale for the key steps in both approaches.
Green Strategy 1: Catalytic and Cyanide-Free Aryl Cyanation
The introduction of the nitrile functional group is arguably the most critical and historically most hazardous step. Green chemistry provides powerful alternatives to traditional methods that use alkali metal cyanides.
Nickel-Catalyzed Cyanation with a Safer Cyanide Source
Transition metal catalysis allows for the use of less toxic and more stable cyanide sources. Nickel, being more earth-abundant and economical than palladium, is an excellent choice. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a particularly attractive cyanide source due to its low toxicity, stability, and commercial availability.[6]
Causality Behind Experimental Choices:
-
Catalyst: Nickel nanoparticles supported on a recyclable matrix like γ-Al₂O₃ offer high activity and the significant advantage of easy separation and reuse, which aligns perfectly with green principles.[6]
-
Cyanide Source: K₄[Fe(CN)₆] is an inorganic coordination compound where the cyanide ions are tightly bound to the iron center, rendering it significantly less hazardous than free cyanide salts.
-
Solvent: N,N-Dimethylformamide (DMF) is a common solvent for these reactions, but greener alternatives such as Cyrene™ or dimethyl sulfoxide (DMSO) should be considered, although solvent screening is necessary for optimal yield. For this protocol, we will use DMF as a reference, with the strong recommendation to explore greener replacements.
-
Atmosphere: The protocol is ligand-free and does not require a strictly inert atmosphere, simplifying the experimental setup.[6]
Protocol 1: Heterogeneous Nickel-Catalyzed Cyanation
Objective: To synthesize 2-[4-(cyclopentylamino)phenyl]acetonitrile from 4-bromo-N-cyclopentylaniline using a recyclable nickel nanocatalyst.
Materials:
-
4-bromo-N-cyclopentylaniline (1 equiv.)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv.)
-
Ni-γAl₂O₃ nanocatalyst (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask, add 4-bromo-N-cyclopentylaniline, K₄[Fe(CN)₆]·3H₂O, the Ni-γAl₂O₃ nanocatalyst, and K₂CO₃.
-
Add DMF as the solvent.
-
Attach a reflux condenser and heat the mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst using an external magnet or by simple filtration. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.
-
Pour the filtrate into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
| Parameter | Value/Condition | Rationale |
| Catalyst | Ni-γAl₂O₃ Nanoparticles | Heterogeneous, recyclable, ligand-free.[6] |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | Low toxicity, stable, and cost-effective.[6] |
| Solvent | DMF (Greener alternatives should be explored) | High boiling point, good solubility for reagents. |
| Temperature | 120-140 °C | Sufficient thermal energy to drive the catalytic cycle. |
| E-Factor | Low (due to catalyst recycling) | Minimizes waste by allowing for multiple uses of the catalyst. |
Cyanide-Free Synthesis via Flow Chemistry
For ultimate safety and process control, cyanide-free methods are paramount. The van Leusen reaction, which uses p-toluenesulfonylmethyl isocyanide (TosMIC) to convert ketones into nitriles, can be adapted for aryl aldehydes and ketones and is exceptionally well-suited to continuous flow processing.[7] Flow chemistry offers superior heat and mass transfer, enabling rapid reactions under high-pressure/high-temperature conditions safely.[8][9]
Causality Behind Experimental Choices:
-
Reagent: TosMIC is a stable, crystalline solid that serves as a non-cyanide source for the nitrile carbon and nitrogen.
-
Technology: A continuous flow reactor minimizes the volume of reactive intermediates at any given time, dramatically improving the safety profile. It also allows for rapid optimization and easy scalability.[7]
-
Solvent: Greener solvents with low boiling points, such as methanol or acetonitrile, can be used safely in a sealed-tube flow reactor, as the system pressure prevents them from boiling.[8]
Protocol 2: Cyanide-Free Flow Synthesis of an Aryl Nitrile Precursor
Objective: To perform a model synthesis of 4-aminophenylacetonitrile from 4-aminobenzaldehyde using TosMIC in a continuous flow reactor.
System Setup:
-
Two syringe pumps
-
T-mixer
-
Heated coil reactor (e.g., PFA tubing in a heated oil bath or column heater)
-
Back-pressure regulator (BPR)
Caption: Workflow for continuous flow synthesis of aryl nitriles.
Procedure:
-
Solution A: Prepare a solution of 4-aminobenzaldehyde and a suitable base (e.g., DBU or t-BuOK) in methanol.
-
Solution B: Prepare a solution of TosMIC in methanol.
-
Load the solutions into separate syringes and place them on the syringe pumps.
-
Set the flow rates of the pumps to achieve the desired stoichiometry and residence time (e.g., a total flow rate of 1 mL/min for a 1.5 mL reactor volume gives a 1.5-minute residence time).
-
Set the reactor temperature (e.g., 100 °C) and the back-pressure regulator (e.g., 10 bar) to ensure the solvent remains in a liquid state.
-
Begin pumping the reagents through the system. The reaction occurs within the heated coil.
-
Collect the output from the BPR.
-
Once the system reaches a steady state, the collected stream contains the product, which can be isolated using standard workup and purification procedures. This method provides high yields and throughput with an enhanced safety profile.[7]
Green Strategy 2: Biocatalytic Reductive Amination
The formation of the C-N bond between the aniline nitrogen and the cyclopentyl ring is an ideal candidate for biocatalysis. Imine reductases (IREDs) and transaminases are enzymes that catalyze reductive amination under mild, aqueous conditions with exceptional stereoselectivity, eliminating the need for harsh alkylating agents and metal catalysts.[10][11]
Causality Behind Experimental Choices:
-
Catalyst: Whole-cell biocatalysts or isolated enzymes (e.g., IREDs) are derived from renewable resources and are biodegradable. They operate at or near ambient temperature and pressure in water, drastically reducing energy consumption.[12]
-
Selectivity: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing side-product formation.[13][14]
-
Reagents: The reaction uses a ketone (cyclopentanone) and an amine (4-aminophenylacetonitrile), which are readily available. A glucose/GDH (glucose dehydrogenase) system is often used for in-situ regeneration of the expensive NADPH cofactor, making the process economically viable.
Protocol 3: Conceptual Biocatalytic Reductive Amination
Objective: To synthesize 2-[4-(cyclopentylamino)phenyl]acetonitrile from 4-aminophenylacetonitrile and cyclopentanone using an imine reductase.
Materials:
-
4-aminophenylacetonitrile (substrate)
-
Cyclopentanone (amine acceptor)
-
Imine Reductase (IRED) enzyme (commercially available or expressed)
-
NADP⁺ (cofactor)
-
Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Phosphate buffer (e.g., pH 7.5)
-
Bioreactor or temperature-controlled shaker
Procedure:
-
In a buffered aqueous solution (pH ~7.5), dissolve 4-aminophenylacetonitrile.
-
Add the IRED enzyme, NADP⁺, glucose, and GDH.
-
Initiate the reaction by adding cyclopentanone. The imine forms in situ and is immediately reduced by the enzyme.
-
Gently agitate the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction for conversion of the starting material.
-
Upon completion, stop the reaction (e.g., by pH shift or addition of an organic solvent).
-
Extract the product with a bio-compatible solvent like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF).
-
Dry the organic phase and concentrate it to isolate the crude product.
-
Purify as necessary.
| Parameter | Value/Condition | Rationale |
| Catalyst | Imine Reductase (IRED) | High selectivity, mild conditions, biodegradable.[10] |
| Solvent | Water (Phosphate Buffer) | The ultimate green solvent; non-toxic, non-flammable.[15] |
| Temperature | ~30 °C | Low energy input, preserves enzyme activity. |
| Byproducts | Gluconic acid (from cofactor regeneration) | Benign and easily separated. |
| Atom Economy | High | The reaction is highly efficient with minimal waste. |
Integrated Process and Green Metrics
By combining the most promising green steps, we can design a superior synthetic route. A fully integrated green process would leverage a cyanide-free flow synthesis for the aryl nitrile core followed by a biocatalytic step for the C-N bond formation.
Caption: An integrated, greener synthetic workflow.
Comparative Green Metrics
A key aspect of green chemistry is quantitative assessment. Metrics like Atom Economy and E-Factor provide a clear measure of a process's sustainability.
| Metric | Traditional Route (Hypothetical) | Proposed Green Route | Improvement |
| Primary Cyanide Source | KCN / NaCN | TosMIC or K₄[Fe(CN)₆] | Drastic reduction in toxicity and hazard. |
| Solvents | Chlorinated solvents, DMF | Water, Methanol (in flow), 2-MeTHF | Use of safer, more benign, and/or recyclable solvents.[16] |
| Catalysis | Stoichiometric reagents | Recyclable nanocatalysts, Biocatalysts | Shift from waste-generating to waste-minimizing processes. |
| Energy Input | High-temperature reflux for extended periods | Lower temperatures, shorter reaction times (flow) | Significant energy savings. |
| Atom Economy | Moderate | High | More of the reactant atoms are incorporated into the final product. |
| E-Factor (kg waste/kg product) | High (>50) | Low (<10) | Substantial reduction in process waste. |
Conclusion
The synthesis of 2-[4-(cyclopentylamino)phenyl]acetonitrile can be fundamentally transformed by applying the principles of green chemistry. By replacing hazardous cyanide sources with safer catalytic systems or cyanide-free reagents in flow reactors, the core safety and environmental profile of the synthesis is dramatically improved. Furthermore, employing biocatalysis for C-N bond formation offers a mild, highly selective, and sustainable alternative to traditional alkylation methods. The integrated approaches outlined in this guide not only reduce environmental impact but also enhance process safety, efficiency, and control, paving the way for the next generation of sustainable pharmaceutical manufacturing.
References
-
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.[Link]
-
Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides. RSC Publishing.[Link]
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RECENT ADVANCES IN CYANATION REACTIONS. SciELO.[Link]
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(PDF) RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate.[Link]
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Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC.[Link]
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Green synthesis of nitriles using non-noble metal oxides-based nanocatalysts. PubMed.[Link]
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Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. PubMed.[Link]
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Publishing.[Link]
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green solvent selection guides. White Rose Research Online.[Link]
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Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single- Atom Catalyst Supported on N-Containing Covalent Organic Framework Functionalized with Ionic Liquid. Journal of Synthetic Chemistry.[Link]
-
(PDF) Eco-friendly cyanation strategies of aryl halides using recyclable nickel nanocatalysts with promising antibacterial and antioxidant activities. ResearchGate.[Link]
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ECO-FRIENDLY SOLVENT RECOVERY: CUTTING-EDGE TECHNIQUES FOR ACETONITRILE AND GREEN CHEMISTRY. Bulletin of High Technology.[Link]
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Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal.[Link]
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Green solvent. Wikipedia.[Link]
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New synthesis method of ribociclib intermediate. Patsnap.[Link]
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- Processes and intermediates in the preparation of C5aR antagonists.
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Biocatalytic synthesis of enantiopure building blocks for pharmaceuticals. PubMed.[Link]
- Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
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A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing.[Link]
-
Biocatalysis: Case Studies. ACS GCI Pharmaceutical Roundtable.[Link]
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Flow Chemistry. ACS GCI Pharmaceutical Roundtable.[Link]
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Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI.[Link]
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(PDF) Flow Chemistry Syntheses of Natural Products. ResearchGate.[Link]
- Greener Synthesis of Organic Compounds, Drugs and N
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Biosynthetic Pathway for the Cyanide-Free Production of Phenylacetonitrile in Escherichia coli by Utilizing Plant Cytochrome P450 79A2 and Bacterial Aldoxime Dehydratase. PMC.[Link]
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Avacopan. PubChem.[Link]
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Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PMC.[Link]
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Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology.[Link]
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Biocatalytic Synthesis. Austrian Centre of Industrial Biotechnology.[Link]
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Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. MDPI.[Link]
-
An alternative synthetic strategy to construct apixaban analogues. Arkat USA.[Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.[Link]
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Green Chemical Synthesis, Characterization and Antibacterial Studies of 2- Phenylethanol. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[Link]
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GREEN SYNTHESIS UNDER SOLVENT-FREE MICROWAVE IRRADIATION OF 2-(4-(PHENYLDIAZENYL)PHENOXY) ACETIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. ResearchGate.[Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[4-(Cyclopentylamino)phenyl]acetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Synthetic Strategies
The synthesis of 2-[4-(cyclopentylamino)phenyl]acetonitrile typically involves the formation of a carbon-nitrogen (C-N) bond between a phenylacetonitrile backbone and a cyclopentyl group. The two most common and effective methods for achieving this transformation are Reductive Amination and Buchwald-Hartwig Amination . This guide will delve into the intricacies of both approaches, offering solutions to potential pitfalls.
Section 1: Reductive Amination Pathway
Reductive amination is a widely used method for the formation of amines from a carbonyl compound and an amine. In the context of synthesizing 2-[4-(cyclopentylamino)phenyl]acetonitrile, this typically involves the reaction of 4-aminophenylacetonitrile with cyclopentanone, or 4-formylphenylacetonitrile with cyclopentylamine, in the presence of a reducing agent.
Troubleshooting Guide: Reductive Amination
Question 1: My reaction is incomplete, and I observe significant amounts of unreacted 4-aminophenylacetonitrile and/or cyclopentanone. What could be the cause?
Answer:
Incomplete conversion in reductive amination can stem from several factors related to imine formation and the reduction step.
-
Inefficient Imine Formation: The initial condensation of the amine and the carbonyl to form an imine is a reversible equilibrium.
-
Causality: The presence of water, a byproduct of imine formation, can shift the equilibrium back towards the starting materials. Additionally, the pH of the reaction medium is crucial; mildly acidic conditions (pH 4-6) are often optimal to catalyze imine formation without protonating the amine nucleophile excessively.
-
Solution:
-
Water Removal: Employ a dehydrating agent, such as molecular sieves (3Å or 4Å), or use a Dean-Stark apparatus if the solvent forms an azeotrope with water.
-
pH Adjustment: Add a catalytic amount of a weak acid, like acetic acid, to facilitate imine formation.
-
Pre-formation of Imine: Consider a two-step procedure where the imine is formed first, with removal of water, before adding the reducing agent.
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical for the success of the reaction.
-
Causality: Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the carbonyl starting material.[1] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the ketone or aldehyde.
-
Solution:
-
Select the Right Reducing Agent: Use NaBH(OAc)₃ or NaBH₃CN for one-pot reductive aminations.[1] NaBH(OAc)₃ is often favored due to its lower toxicity and effectiveness under neutral or mildly acidic conditions.
-
Staged Addition: If using NaBH₄, it is best to pre-form the imine before adding the reducing agent to minimize the reduction of the starting carbonyl.
-
-
Question 2: I am observing a significant amount of an impurity with a mass corresponding to the intermediate imine. How can I drive the reduction to completion?
Answer:
The persistence of the imine intermediate is a common issue indicating an incomplete reduction step.
-
Causality:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate to fully reduce the formed imine.
-
Decomposition of Reducing Agent: Hydride-based reducing agents can decompose in the presence of protic solvents or acidic conditions over time.
-
Reaction Temperature: The reduction may be too slow at the current reaction temperature.
-
-
Solution:
-
Increase Reducing Agent Stoichiometry: Add a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents).
-
Control Addition and Temperature: Add the reducing agent in portions to maintain its activity. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but this should be done cautiously to avoid side reactions.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the imine intermediate before quenching the reaction.
-
Question 3: My final product is contaminated with a dialkylated impurity, 2-[4-(dicyclopentylamino)phenyl]acetonitrile. How can I prevent this overalkylation?
Answer:
The formation of a tertiary amine via dialkylation is a potential side reaction when starting from a primary amine.
-
Causality: The desired secondary amine product can react with another molecule of the carbonyl compound and undergo a second reductive amination to form a tertiary amine. This is more likely to occur if there is a large excess of the carbonyl starting material and/or prolonged reaction times.
-
Solution:
-
Stoichiometric Control: Use a 1:1 molar ratio of the amine and carbonyl compound, or a slight excess of the amine.
-
Controlled Addition: Add the carbonyl compound slowly to the reaction mixture containing the amine to avoid a high local concentration of the carbonyl.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to disfavor the second alkylation, which typically has a higher activation energy.
-
Experimental Protocol: Reductive Amination of 4-Aminophenylacetonitrile with Cyclopentanone
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminophenylacetonitrile (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Imine Formation: Add cyclopentanone (1.1 equivalents) and a catalytic amount of acetic acid (0.1 equivalents). Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the imine intermediate is no longer detectable.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
DOT Diagram: Reductive Amination Troubleshooting Logic
Caption: Troubleshooting logic for reductive amination.
Section 2: Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method is particularly useful for coupling an amine with an aryl halide. For the synthesis of 2-[4-(cyclopentylamino)phenyl]acetonitrile, this would involve the reaction of a 4-halophenylacetonitrile (e.g., 4-bromophenylacetonitrile) with cyclopentylamine.
Troubleshooting Guide: Buchwald-Hartwig Amination
Question 1: My Buchwald-Hartwig reaction shows low conversion, with significant amounts of starting aryl halide remaining.
Answer:
Low conversion in a Buchwald-Hartwig amination often points to issues with the catalyst system or reaction conditions.
-
Causality:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. The phosphine ligand can also oxidize.
-
Incorrect Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. Electron-rich aryl halides or sterically hindered substrates may require specific bulky, electron-rich ligands.
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate.
-
Insufficient Temperature: The oxidative addition step can be slow and may require higher temperatures.
-
-
Solution:
-
Ensure Inert Conditions: Thoroughly degas the solvent and use an inert atmosphere (argon or nitrogen). Use freshly opened or purified reagents.
-
Ligand Screening: If conversion is low, screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific substrate.
-
Base Optimization: Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can be critical, and screening may be necessary.
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition.
-
Question 2: I am observing the formation of a hydrodehalogenation byproduct (phenylacetonitrile) instead of the desired amination product.
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Causality: This side reaction can occur through various pathways, including β-hydride elimination from the palladium-amido complex or reaction of the aryl halide with trace water or other proton sources.
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) and side reactions. Bulky ligands can sometimes suppress hydrodehalogenation.
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this may disfavor the hydrodehalogenation pathway.
-
Question 3: How can I effectively remove the palladium catalyst and phosphine ligand-related impurities from my final product?
Answer:
Residual palladium and phosphine-related impurities are common in products synthesized via Buchwald-Hartwig amination and can be problematic for downstream applications, especially in pharmaceuticals.
-
Causality: The palladium catalyst and its byproducts, as well as the phosphine ligand and its oxide, can be difficult to separate from the desired product by standard chromatography or recrystallization.
-
Solution:
-
Aqueous Washes: Acidic washes (e.g., dilute HCl) can help to protonate the amine product and separate it from less basic impurities.
-
Specialized Chromatography: In addition to silica gel chromatography, other stationary phases like alumina or florisil may be effective.
-
Scavenger Resins: Use of scavenger resins that selectively bind to palladium or phosphines is a highly effective method for purification.
-
Activated Carbon Treatment: Treatment of a solution of the crude product with activated carbon can help to adsorb palladium residues.
-
Recrystallization: Careful selection of a recrystallization solvent can sometimes effectively remove these impurities.
-
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromophenylacetonitrile with Cyclopentylamine
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromophenylacetonitrile (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen (repeat three times).
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 equivalents), cyclopentylamine (1.2 equivalents), and anhydrous toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product using one or more of the methods described in the troubleshooting section above (e.g., column chromatography, recrystallization, scavenger resins).
DOT Diagram: Buchwald-Hartwig Amination Troubleshooting Logic
Caption: Troubleshooting logic for Buchwald-Hartwig amination.
Section 3: Analytical Methods and Data
Accurate analysis of the reaction mixture and final product is essential for identifying impurities and ensuring the quality of 2-[4-(cyclopentylamino)phenyl]acetonitrile.
Frequently Asked Questions: Analytical Methods
Question 1: What is a suitable HPLC method for monitoring the reaction progress and analyzing the purity of the final product?
Answer:
A reverse-phase HPLC (RP-HPLC) method is generally suitable for analyzing N-substituted aminophenylacetonitrile derivatives.
-
Typical HPLC Conditions:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the aromatic ring has strong absorbance (e.g., 254 nm) is typically used.
-
Method Development: Start with a broad gradient (e.g., 10% to 90% organic solvent over 20 minutes) and then optimize the gradient to achieve good separation of the starting materials, product, and any observed impurities.
-
Question 2: What are the expected physicochemical properties of 2-[4-(cyclopentylamino)phenyl]acetonitrile?
Answer:
While specific experimental data for 2-[4-(cyclopentylamino)phenyl]acetonitrile may not be readily available in the public domain, we can estimate its properties based on similar structures.
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Appearance | Likely a solid at room temperature. | Similar N-alkylated anilines are often solids. |
| Melting Point | Expected to be in the range of 50-100 °C. | Based on analogous structures. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in non-polar solvents like hexane. Poorly soluble in water. | Typical for moderately polar organic compounds. |
| pKa | The secondary amine is expected to have a pKa around 4-5. | Aniline has a pKa of 4.6; alkyl substitution slightly increases basicity. |
References
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Mild, Selective, and Operationally Simple Procedure. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
SIELC Technologies. (n.d.). Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column. [Link]
-
PubChem. (n.d.). N-Cyclopentylaniline. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2-[4-(Cyclopentylamino)phenyl]acetonitrile
Executive Summary
The synthesis of 2-[4-(Cyclopentylamino)phenyl]acetonitrile typically involves the reductive amination of 4-aminophenylacetonitrile with cyclopentanone.[1] While theoretically straightforward, this reaction often suffers from low yields (40–60%) due to the lower nucleophilicity of the aniline nitrogen, competitive hydrolysis of the nitrile group, or incomplete imine formation.
This guide provides a root-cause analysis and optimized protocols to elevate yields to >85% . We focus on the Titanium(IV) Isopropoxide [Ti(OiPr)₄] method and the Sodium Triacetoxyborohydride [NaBH(OAc)₃] method, as these offer the highest selectivity and conversion rates for this specific substrate.
Part 1: Critical Control Points (The "Why")
Before altering your protocol, understand the chemical causality governing this reaction.
| Parameter | Impact on Yield | The Science |
| Water Management | Critical | The formation of the imine intermediate is an equilibrium process ( |
| Nitrile Stability | High | The acetonitrile group ( |
| Aniline Nucleophilicity | Medium | The phenyl ring reduces the electron density on the nitrogen. Cyclopentanone is also sterically hindered compared to linear aldehydes. This combination requires Lewis acid activation or Bronsted acid catalysis . |
| Reducing Agent | High | Strong reducers (e.g., LiAlH₄) will reduce the nitrile. NaBH(OAc)₃ or NaBH₄ (under specific conditions) are required for chemoselectivity.[1] |
Part 2: Optimized Protocols
Method A: The "Gold Standard" (Ti(OiPr)₄ / NaBH₄)
Recommended for stubborn reactions where conversion stops at 50-60%.[1]
Mechanism: Titanium(IV) isopropoxide acts as a dual-function reagent: it is a Lewis acid that activates the ketone and a water scavenger that drives imine formation to completion.[1]
Protocol:
-
Imine Formation:
-
Reduction:
-
Quench & Workup:
Method B: The "Process Friendly" Route (NaBH(OAc)₃)
Recommended for scale-up where titanium waste is undesirable.[1]
Protocol:
-
Dissolve 4-aminophenylacetonitrile (1.0 equiv) in DCE (1,2-Dichloroethane) or DCM .[1]
-
Add Cyclopentanone (1.5 equiv) and Acetic Acid (1.0–2.0 equiv). The acid is vital to catalyze imine formation.
-
Stir for 30 minutes.
-
Add Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv) in portions.
-
Stir overnight at room temperature.
-
Quench with saturated NaHCO₃ (to neutralize AcOH) and extract.
Part 3: Visualization of Workflows
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the critical transition states and where the reaction typically fails (the "Stall Point").
Caption: The reversible dehydration step (Imine formation) is the rate-limiting bottleneck.[1] Water removal is essential.
Figure 2: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields in your specific experiment.
Caption: Diagnostic flow for identifying whether the failure is thermodynamic (equilibrium) or kinetic (selectivity).
Part 4: Frequently Asked Questions (Technical Support)
Q1: I am seeing a side-product with Mass M+2 or M+4. What is it?
-
Diagnosis: This is likely the reduction of your acetonitrile group (
) or the reduction of the ketone to cyclopentanol (if excess ketone and reductant are used).[1] -
Fix: Ensure you are not using Lithium Aluminum Hydride (LiAlH₄) or refluxing with NaBH₄ in high-boiling alcohols.[1] Stick to Method B (NaBH(OAc)₃) at room temperature, which is highly chemoselective for imines over nitriles.[1]
Q2: My reaction mixture turns into a solid gel when using Titanium Isopropoxide.
-
Explanation: This is normal. Ti(OiPr)₄ forms viscous complexes.[1]
-
Fix: Do not panic. Can you stir it? If not, add a minimum amount of dry THF to maintain agitation. The viscosity indicates the formation of the active titanium-amine complex.
Q3: Can I use catalytic hydrogenation (Pd/C + H₂)?
-
Warning: While possible, this carries a high risk of reducing the nitrile group or dehalogenating the ring (if halogens are present). If you must use hydrogenation, use Platinum on Carbon (Pt/C) which is often more selective for reductive amination over nitrile reduction, or run at strictly 1 atm pressure. However, hydride reagents are superior for this specific scaffold.
Q4: How do I remove the excess cyclopentanone?
-
Technique: Cyclopentanone has a boiling point of ~130°C. It is difficult to remove by simple rotovap.
-
Workup: Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃) . This forms a water-soluble adduct with the unreacted ketone, pulling it into the aqueous phase.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
-
Vertex Pharmaceuticals. (2017). "Processes and intermediates in the preparation of C5aR antagonists." U.S. Patent 9,745,268. (Describes the reductive amination of aniline derivatives with cyclopentanone in the synthesis of Avacopan intermediates).
-
Organic Chemistry Portal. "Reductive Amination - Synthesis of Amines." (General reaction conditions and catalyst comparisons).
Sources
Technical Support Center: Purification Strategies for Crude 2-[4-(Cyclopentylamino)phenyl]acetonitrile
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-[4-(Cyclopentylamino)phenyl]acetonitrile. Drawing upon established principles of organic chemistry and practical laboratory experience, this document offers in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to enable the consistent attainment of high-purity material.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 2-[4-(Cyclopentylamino)phenyl]acetonitrile in a question-and-answer format, emphasizing the underlying chemical principles.
Q1: After aqueous workup, I observe a significant amount of a new, more polar impurity by TLC analysis. What is likely happening?
A1: The most probable cause is the hydrolysis of the nitrile functional group under either acidic or basic conditions encountered during the workup. The nitrile can be converted to the corresponding carboxamide or, with more vigorous conditions, the carboxylic acid. Both of these products are significantly more polar than the starting nitrile and will exhibit lower Rf values on normal-phase TLC.
-
Causality: The presence of strong acids or bases can catalyze the addition of water across the carbon-nitrogen triple bond of the nitrile.
-
Preventative Measures:
-
Maintain a neutral to slightly basic pH (pH 7-8) during aqueous extraction.
-
Use mild bases like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.
-
Minimize the contact time between the organic layer containing your product and the aqueous phase.
-
Consider conducting extractions at reduced temperatures (e.g., in an ice bath) to slow down potential hydrolysis.
-
Q2: My column chromatography purification on silica gel results in significant streaking of the product spot on TLC and a broad, tailing peak during elution. What is the cause and how can I fix this?
A2: This is a classic issue encountered when purifying basic compounds like secondary amines on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica interact strongly with the basic amine of your compound via an acid-base interaction. This leads to poor chromatographic performance.
-
Causality: The strong interaction between the basic analyte and the acidic stationary phase causes the compound to "stick" to the column, leading to tailing and, in some cases, irreversible adsorption or on-column degradation.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a volatile base to your eluent to compete with your product for the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v).[1]
-
Use of Amine-Functionalized Silica: For particularly problematic separations, using a commercially available amine-functionalized silica gel can provide excellent results by creating a more basic stationary phase, thus minimizing the unwanted acid-base interactions.[2]
-
Alternative Stationary Phases: In some cases, switching to a less acidic stationary phase like alumina (neutral or basic grade) may be beneficial.
-
Q3: The purified compound is an oil and I am struggling to induce crystallization. How can I obtain a solid, high-purity material?
A3: Many secondary amines exist as oils at room temperature, making recrystallization of the freebase challenging. A highly effective strategy is to convert the amine to a salt, which often has a much higher melting point and a more ordered crystal lattice.[1]
-
Causality: The formation of an ionic salt introduces strong electrostatic interactions, which favor the formation of a stable crystal lattice.
-
Protocol:
-
Dissolve the crude or partially purified oily amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Add a solution of an acid, such as hydrochloric acid (often as a solution in diethyl ether or isopropanol) or acetic acid, dropwise with stirring.
-
The corresponding salt (e.g., hydrochloride or acetate) will often precipitate out of the solution.
-
The resulting solid can then be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/ether or methanol/acetone).
-
Q4: My final product purity is lower than expected, and I suspect the presence of unreacted starting materials or over-alkylated byproducts. What purification strategy is best for removing these?
A4: The choice of purification method will depend on the nature of the impurities.
-
Unreacted 4-Aminophenylacetonitrile (a primary amine): This impurity is more polar than your desired secondary amine. Flash column chromatography should provide good separation. Alternatively, a carefully controlled acid-base extraction can be employed, as primary and secondary amines have different pKa values, allowing for selective extraction at specific pH ranges.[3]
-
Unreacted Cyclopentyl Halide/Carbonyl (if from reductive amination): These are typically non-basic and can be readily separated from your basic product by acid-base extraction. Your product will be extracted into the aqueous acidic phase, leaving the neutral impurities in the organic phase.
-
Over-alkylation Product (Tertiary Amine): While also basic, the tertiary amine will have a different polarity compared to your secondary amine, usually making it separable by column chromatography. The difference in basicity between secondary and tertiary amines can also be exploited in multi-step extraction procedures.[3][4]
II. Frequently Asked Questions (FAQs)
Q: What is the best way to store purified 2-[4-(Cyclopentylamino)phenyl]acetonitrile? A: As a secondary amine, the compound can be susceptible to air oxidation over time, which may lead to discoloration. It is recommended to store the purified material under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a reduced temperature (refrigerated or frozen) to minimize degradation.[5]
Q: How can I effectively monitor the progress of my column chromatography? A: Thin-layer chromatography (TLC) is the most common and effective method. It is crucial to collect fractions and analyze them by TLC to identify which fractions contain the pure product. Spotting the crude material, the pure product (if you have a reference standard), and the collected fractions on the same TLC plate will allow for accurate identification and pooling of the correct fractions.
Q: What are the expected spectroscopic signatures for 2-[4-(Cyclopentylamino)phenyl]acetonitrile? A: While specific data for this exact molecule is not readily available in the public domain, one can predict the key features:
-
¹H NMR: Expect signals for the aromatic protons on the disubstituted benzene ring (likely two doublets), a singlet for the benzylic methylene (-CH₂CN) protons, a multiplet for the cyclopentyl methine proton (-CH-NH-), and multiplets for the remaining cyclopentyl methylene protons. A broad singlet for the N-H proton will also be present.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the nitrile carbon (typically >110 ppm), the benzylic carbon, and the carbons of the cyclopentyl group are expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₈N₂) should be observed.
-
IR Spectroscopy: Look for a characteristic sharp peak for the nitrile (C≡N) stretch around 2250-2210 cm⁻¹ and a peak for the N-H stretch of the secondary amine around 3500-3300 cm⁻¹.
III. Detailed Purification Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a first-line approach for purifying the crude product, especially for removing both more and less polar impurities.
1. Preparation:
- Solvent System Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product. To counteract peak tailing, add 0.5-1% triethylamine (TEA) to the chosen solvent mixture.[1]
- Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate with 1% TEA). Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packed bed is level and free of air bubbles.
2. Sample Loading:
- Dissolve the crude 2-[4-(Cyclopentylamino)phenyl]acetonitrile in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column and begin elution, collecting fractions.
- If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).
4. Analysis and Product Isolation:
- Analyze the collected fractions by TLC.
- Combine the fractions containing the pure product.
- Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification via Acid-Base Extraction
This method is highly effective for separating the basic product from neutral or acidic impurities.[6][7]
1. Dissolution:
- Dissolve the crude material in a suitable organic solvent, such as diethyl ether or ethyl acetate.
2. Acidic Extraction:
- Transfer the organic solution to a separatory funnel.
- Extract the organic layer with 1 M aqueous hydrochloric acid (HCl). The basic 2-[4-(Cyclopentylamino)phenyl]acetonitrile will be protonated to form the hydrochloride salt, which is soluble in the aqueous phase. Repeat the extraction 2-3 times.
- Combine the aqueous acidic extracts. Any neutral impurities will remain in the original organic layer, which can be discarded.
3. Basification and Re-extraction:
- Cool the combined aqueous acidic extracts in an ice bath.
- Slowly add a base, such as 2 M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 9). This will deprotonate the hydrochloride salt, regenerating the free amine.
- Extract the now basic aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction 2-3 times.
4. Isolation:
- Combine the organic extracts containing the purified free amine.
- Wash the combined organic layer with brine (saturated aqueous NaCl solution) to remove residual water.[6]
- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization (as the Hydrochloride Salt)
This protocol is ideal for obtaining highly pure, crystalline material, especially if the freebase is an oil.[1]
1. Salt Formation:
- Dissolve the crude or column-purified oily product in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
- Slowly add a solution of HCl in isopropanol or ether dropwise while stirring. The hydrochloride salt should precipitate. If it oils out, try a different solvent system.
2. Recrystallization:
- Collect the precipitated salt by filtration.
- Choose a suitable solvent or solvent pair for recrystallization. Common choices for amine salts include ethanol, methanol, or mixtures like ethanol/diethyl ether.
- Dissolve the salt in a minimal amount of the hot solvent.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
3. Isolation and Drying:
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
IV. Visual Workflows and Data
Diagrams
Caption: General purification workflow decision tree.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 4. US10532982B2 - Processes and intermediates in the preparation of C5aR antagonists - Google Patents [patents.google.com]
- 5. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-[4-(Ethylamino)phenyl]acetonitrile | C10H12N2 | CID 43229025 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Cyclopentylamine (CPA)
Topic: Post-Reaction Workup & Purification Strategies Target Analyte: Cyclopentylamine (CAS: 1003-03-8)
Introduction: The Challenge of Cyclopentylamine
Welcome to the technical support center. You are likely here because you have used Cyclopentylamine (CPA) as a reagent—perhaps in a reductive amination, amide coupling, or SNAr reaction—and it is persisting in your final product.
The Problem: CPA is a primary amine with a boiling point of 107–108°C and a pKa (conjugate acid) of ~10.65 . Its relatively high boiling point makes removal by standard rotary evaporation difficult (it tends to "oil out" rather than fly off), and its nucleophilic nature can interfere with downstream biological assays or subsequent synthetic steps.
This guide details three field-proven workflows to sequester and remove CPA, ranging from standard extractions to advanced solid-phase scavenging.
Module 1: Liquid-Liquid Extraction (The Workhorse)
Status: Primary Strategy Applicability: Scalable; suitable for bulk removal.
The most efficient way to remove CPA is to exploit its basicity. By protonating the amine, we convert the organic-soluble free base into a water-soluble ammonium salt.[1]
Protocol A: The Standard Acid Wash
Use this if your product is acid-stable and not a base.
-
Dilution: Dissolve your crude reaction mixture in a non-water-miscible solvent (Ethyl Acetate or DCM).
-
The Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid .[2]
-
Verification: Check the pH of the aqueous layer.[1][5][6] It must remain acidic (pH < 2) to ensure the equilibrium favors the salt form.
-
Separation: The CPA is now trapped in the aqueous layer.[2] Collect the organic layer, dry over
, and concentrate.
Protocol B: The "Copper Complex" Wash (Expert Tip)
Use this if your product is acid-sensitive (e.g., contains acetals, silyl ethers) or if you want visual confirmation of removal.
Cyclopentylamine, like many amines, forms a water-soluble coordination complex with Copper(II).
-
Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (
) . -
The Wash: Wash your organic layer with the
solution.[1][2][5][7][8] -
Visual Indicator:
-
Blue: No amine complexed.[2]
-
Deep Purple/Royal Blue: CPA is being pulled into the aqueous phase (forming
).
-
-
Repeat: Continue washing until the aqueous layer stops turning purple and remains light blue.[2] This provides real-time visual validation that the amine is gone.
Troubleshooting: "I have an emulsion."
CPA salts can act as surfactants.[2] If an emulsion forms:
-
Add Brine: Increases ionic strength to force phase separation.[2]
-
Filter: Pass the biphasic mixture through a pad of Celite to break physical emulsions.
Visualizing the Extraction Logic
Figure 1: Decision tree for selecting the correct liquid-liquid extraction method based on product stability.
Module 2: Scavenger Resins (Precision Removal)
Status: Advanced Strategy Applicability: High-value intermediates, parallel synthesis, or when products are also basic.
If your product is also an amine, an acid wash will remove both your product and the CPA. In this case, you need a Chemoselective Scavenger . Since CPA is a primary amine , we can use electrophilic resins that react specifically with it.[2]
Recommended Resins
| Resin Type | Functionality | Mechanism | Selectivity |
| PS-Isocyanate | Isocyanate ( | Forms Urea | Removes |
| PS-Benzaldehyde | Aldehyde ( | Forms Imine | Highly selective for |
| PS-TsOH | Sulfonic Acid | Ionic Capture | Non-selective (removes all bases).[2] |
Protocol: Batch Mode Scavenging
-
Calculate Loading: Determine the excess moles of CPA (e.g., if you used 2 equivalents, you have 1 eq excess). Use 2–3 equivalents of resin relative to the excess CPA.
-
Incubation: Add the resin to your reaction mixture (DCM or THF are ideal solvents).[2]
-
Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) for 1–4 hours at room temperature.
-
Filtration: Filter off the solid resin.[2] The CPA is covalently bound to the bead and remains on the filter paper. The filtrate contains your pure product.
Module 3: Chromatography & Volatility
Status: Polishing Steps
Issue: Peak Tailing on Silica
CPA is basic and interacts strongly with acidic silanol groups (
The Fix: Mobile Phase Modifiers
-
For Normal Phase: Add 1% Triethylamine (TEA) or 1%
to your eluent (e.g., DCM/MeOH + 1% ).-
Why: The modifier saturates the active silanol sites, allowing the CPA (and your product) to elute as sharp bands.
-
-
For Reverse Phase: Use a high pH buffer (e.g., Ammonium Bicarbonate, pH 10) if your column is resistant (e.g., C18 Hybrid), or add 0.1% TFA to ensure everything is fully protonated and moves fast.
Issue: Evaporation Residue
Because CPA boils at ~108°C, it is difficult to remove via standard rotovap (usually set to 40-50°C).
The Fix: Azeotropic Removal Do not just turn up the heat (which risks decomposing your product). Use co-solvents to drag the amine out.[2]
-
Toluene: Forms an azeotrope-like mixture that helps carry amines over.[2]
-
Ethanol: Useful for co-evaporation.[2]
-
Process: Add Toluene (3x volume), evaporate to dryness. Repeat 2x. This physically entrains the CPA.
Summary of Physical Properties for Workup
| Property | Value | Implication for Workup |
| Boiling Point | 107–108°C | Too high for simple vac removal; requires azeotrope.[2] |
| pKa | 10.65 | Highly basic; easily protonated by dilute HCl or Citric Acid.[2] |
| Water Solubility | Miscible | Excellent candidate for aqueous extraction.[2] |
| Class | Primary Amine | Reacts rapidly with Isocyanate/Aldehyde scavengers.[2] |
References
-
PubChem. (n.d.).[2] Cyclopentylamine (Compound).[2][9][10][11][12] National Library of Medicine. Retrieved February 25, 2026, from [Link]
-
University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved February 25, 2026, from [Link]
-
Biotage. (n.d.).[2] Strategies for the Removal of Amines using Scavenger Resins. Retrieved February 25, 2026, from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved February 25, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Workup [chem.rochester.edu]
- 9. 1003-03-8 CAS MSDS (Cyclopentylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Cyclopentylamine | 1003-03-8 [chemicalbook.com]
- 11. CAS 1003-03-8: Cyclopentylamine | CymitQuimica [cymitquimica.com]
- 12. Cyclopentylamine - Wikipedia [en.wikipedia.org]
Optimizing reaction time and temperature for phenylacetonitrile derivatives
Topic: Optimization of Reaction Time & Temperature for Phenylacetonitrile Derivatives Role: Senior Application Scientist Audience: Drug Development Professionals & Organic Chemists
Introduction
Welcome to the Phenylacetonitrile Optimization Hub. Phenylacetonitrile (benzyl cyanide) derivatives are critical scaffolds in the synthesis of NSAIDs (e.g., Ibuprofen precursors), anti-arrhythmics (e.g., Verapamil), and various isoquinoline alkaloids.
However, the benzylic proton's acidity (
This guide synthesizes kinetic data and phase-transfer catalysis (PTC) principles to troubleshoot these specific issues.
Module 1: Alkylation Troubleshooting (C- vs. O-Selectivity)
The Challenge: Achieving high mono-alkylation selectivity while suppressing dialkylation. Mechanism: The reaction typically proceeds via the Makosza interfacial mechanism (Phase Transfer Catalysis). The deprotonation occurs at the liquid-liquid interface.
Diagnostic Workflow
Figure 1: Decision tree for troubleshooting alkylation selectivity issues in biphasic systems.
Protocol Optimization Guide
| Variable | Recommendation | Scientific Rationale |
| Temperature | 20°C – 40°C | Higher temperatures ( |
| Time | 1 – 3 Hours | Extended reaction times allow thermodynamic equilibration, often favoring the more substituted (thermodynamically stable) product or hydrolysis by-products. |
| Stirring | >700 RPM | Critical: In PTC, the rate-determining step is often the transfer of the anion across the interface. Low shear = low conversion regardless of temperature. |
| Base | 50% NaOH (aq) | High concentration is required to force the equilibrium. Dilute bases (e.g., 10% NaOH) fail to deprotonate phenylacetonitrile effectively in biphasic systems. |
Common User Issue: “I am seeing 15% dialkylated impurity.” Solution: You are likely operating under thermodynamic control.
-
Cool the reactor: Drop to 15-20°C.
-
Starve the reaction: Add the alkyl halide dropwise over 60 minutes rather than in a bolus. This keeps the concentration of the alkylating agent low relative to the carbanion.
Module 2: Hydrolysis Control (Nitrile to Acid/Amide)
The Challenge: Controlling the hydrolysis to stop at the amide (Phenylacetamide) or drive completely to the acid (Phenylacetic acid).
Mechanism: Basic hydrolysis proceeds stepwise: Nitrile
Temperature vs. Product Distribution
| Target Product | Reaction System | Temp (°C) | Time | Notes |
| Phenylacetamide | 25% | 180-200°C | 30-60 min | Requires pressure vessel. Ammonia suppresses acid formation. |
| Phenylacetic Acid | 40% | 80°C (Reflux) | 4-6 Hours | |
| Phenylacetic Acid | 70% | 100-120°C | 2-4 Hours | Harsh. Generates significant tar if substrate is electron-rich. |
Troubleshooting Q&A:
Q: My hydrolysis stalled at the amide. I increased T to 100°C, but conversion is slow. A: The amide bond is resonance-stabilized and resistant to nucleophilic attack.
-
Fix: Increase the base concentration to >40% w/w. The reaction order depends heavily on
. Alternatively, switch to "Near-Critical Water" conditions (250°C, no catalyst) if your equipment supports high pressure (approx 40-50 bar), which promotes autocatalytic hydrolysis.
Q: The product is dark/tarry.
A: Oxidative polymerization. Phenylacetonitriles are prone to aerobic oxidation at the
-
Fix: Sparge the reaction mixture with Nitrogen/Argon for 15 minutes before heating. Ensure a positive inert pressure during reflux.
Module 3: Thermal Runaway & Safety
The Hazard: The deprotonation of phenylacetonitrile by strong bases (NaH, LDA, or even 50% NaOH) is exothermic .
Exotherm Management Pathway
Figure 2: Thermal runaway response protocol during deprotonation events.
Safety Alert: Never quench a basic phenylacetonitrile reaction with strong acid without verifying the absence of free cyanide ions.
-
Why? If
was used or generated, acid addition releases Hydrogen Cyanide (HCN) gas. -
Protocol: Quench with water/ice first, then adjust pH slowly in a well-ventilated fume hood with HCN detectors active.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO instead of Toluene/Water for alkylation?
A: Yes, DMSO accelerates
Q: How do I remove the unreacted phenylacetonitrile? A: Distillation is often difficult due to high boiling points (~233°C).
-
Chemical Method: Wash the organic layer with cold, dilute acid. If the product is a solid, recrystallize from Ethanol/Water.
-
Chromatography: Phenylacetonitrile is less polar than most alkylated derivatives; it elutes quickly on silica with Hexane/EtOAc (9:1).
Q: Why did my reaction turn deep red/purple? A: This is the characteristic color of the phenylacetonitrile carbanion.
-
Interpretation: If the color persists after adding the electrophile, the reaction has stalled (electrophile consumed or degraded). If the color disappears instantly, the reaction is proceeding.
References
-
Makosza, M. (1975). Reactions of organic anions. Part LVIII. Phase-transfer alkylation of phenylacetonitrile derivatives. Pure and Applied Chemistry.
- Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
-
Barbry, D., et al. (1995).[1] Alkylation and Hydrolysis of Phenylacetonitriles Under Microwave Irradiation. Synthetic Communications.
-
Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Safety data regarding nitrile polymerization and exotherms).
-
Xiuyang, L., & Chaojun, S. (2008). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis. Patent CN101381325B.
Sources
Troubleshooting low conversion rates in Ruxolitinib intermediate synthesis
Introduction: The Ruxolitinib Architecture
Ruxolitinib ((R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile) presents a unique synthetic challenge: coupling a nitrogen-rich heteroaromatic core with a chiral aliphatic side chain while maintaining the integrity of a labile nitrile group.[1]
Low conversion rates in this synthesis rarely stem from a single variable.[1] They typically arise from three specific bottlenecks:
-
Catalyst Deactivation during the Suzuki-Miyaura coupling of the pyrazole and pyrimidine cores.
-
Enantiomeric Erosion or poor conversion during the establishment of the chiral cyclopentyl moiety.
-
Incomplete SEM-Deprotection due to stable hemiaminal intermediates.
This guide moves beyond generic advice, offering root-cause analysis and self-validating protocols for these specific failure points.
Module 1: The Suzuki-Miyaura Cross-Coupling
The Bottleneck: The coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (protected) with the pyrazole boronate ester often stalls at 60-70% conversion.[1]
Root Cause Analysis
In nitrogen-rich heterocycles, the electron-deficient pyrimidine ring makes the oxidative addition of Palladium (Pd) facile, but the subsequent transmetallation is often hampered by:
-
Protodeboronation: The pyrazole boronate ester is prone to hydrolysis and deborylation under aqueous basic conditions before coupling occurs.
-
Pd-N Coordination: The multiple nitrogen atoms in the substrate can competitively bind to the Pd center, displacing phosphine ligands and deactivating the catalyst (Pd-black precipitation).
Troubleshooting Protocol
Q: My reaction turns black and stalls after 4 hours. Adding more catalyst doesn't help. Why? A: You are experiencing catalyst poisoning via competitive N-coordination. The "black" precipitate is inactive Pd(0) aggregates.
Solution: Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos or CataCXium A) that creates a steric shell around the Pd center, preventing substrate inhibition.
Experimental Optimization Matrix
| Variable | Standard Condition (Low Yield Risk) | Optimized Condition (High Yield) | Mechanistic Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(OAc)₂ + XPhos (1:2 ratio) | Bulky ligands prevent N-poisoning and accelerate reductive elimination.[1] |
| Base | Na₂CO₃ (aq) | K₃PO₄ (aq) / K₂CO₃ | Stronger bases facilitate transmetallation; phosphate buffers pH to reduce protodeboronation. |
| Solvent | DMF/Water | 1,4-Dioxane/Water (4:1) | Dioxane reduces solvating effects that stabilize catalyst resting states.[1] |
| Temp | 80–100°C | 85°C | Higher temps promote deboronation; 85°C is the sweet spot for XPhos turnover. |
Decision Tree: Suzuki Coupling Failure
Figure 1: Diagnostic logic flow for stalling Suzuki coupling reactions in Ruxolitinib synthesis.
Module 2: Establishing Chirality (The Cyclopentyl Linker)
The Bottleneck: Achieving high enantiomeric excess (ee) and high yield simultaneously. The older enzymatic resolution route often sacrifices 50% of the material.
The Modern Solution: Asymmetric Hydrogenation
Recent literature (e.g., Organic Letters, 2015) validates the use of Rhodium-catalyzed asymmetric hydrogenation of
Q: I am using the enzymatic resolution (Lipase) method, but the hydrolysis is slow and ee is stuck at 92%. A: Enzymatic resolution is kinetically controlled. As the reaction proceeds, the remaining wrong enantiomer competes for the enzyme active site.
-
Immediate Fix: Stop the reaction at 45% conversion (not 50%) to guarantee >98% ee, then recycle the remaining SM.
-
Strategic Fix: Switch to the Rh-ZhaoPhos catalytic system.
Protocol: Rh-Catalyzed Asymmetric Hydrogenation
Reference: Hu et al., Org.[1][2] Lett. 2015
-
Substrate: (E)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)acrylonitrile.
-
Catalyst Preparation: Mix [Rh(COD)Cl]₂ (0.5 mol%) and (S, R)-ZhaoPhos (1.1 mol%) in degassed methanol. Stir for 30 mins under Ar.[1]
-
Hydrogenation: Add substrate to the catalyst solution.[1] Pressurize to 20 bar H₂. Stir at room temperature for 12 hours.
-
Validation: This system typically yields >99% conversion and >97% ee because the ligand creates a rigid chiral pocket that exclusively binds the E-isomer of the nitrile.
Module 3: The SEM-Deprotection Trap
The Bottleneck: Removal of the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group using TFA often results in an "incomplete" reaction where an intermediate persists.
Mechanism of Failure
The deprotection of SEM groups on electron-deficient nitrogen (like pyrrolo[2,3-d]pyrimidine) proceeds via a stable N-hydroxymethyl (hemiaminal) intermediate.[1] This intermediate is stable in acid (TFA) and will not convert to the free amine until the pH is adjusted.
Q: LCMS shows the SEM group is gone, but the mass corresponds to Product + 30 Da. What is this? A: This is the N-CH₂OH (hydroxymethyl) intermediate.[1] You have not finished the reaction. The formaldehyde equivalent is still attached.
The Two-Step Deprotection Protocol
Do not attempt to force the reaction with heat (which hydrolyzes the nitrile to an amide impurity). Use this pH-swing method:
-
Acid Phase (Cleavage):
-
Base Phase (Decomposition):
-
Redissolve the residue in THF or Methanol.
-
Add Ethylenediamine (10 eq) or aqueous Ammonia/NaHCO₃ .[1]
-
Stir at RT for 1 hour.
-
Result: The base facilitates the collapse of the hemiaminal, releasing formaldehyde and the free amine (Ruxolitinib).
-
Visualizing the Deprotection Pathway
Figure 2: The critical two-step mechanism for SEM removal.[1] Note that the intermediate requires a basic workup to collapse.
FAQ: Impurity Profiling
Q: I see a +18 mass impurity in my final product. Is it water? A: No.[1] It is likely Ruxolitinib-amide .[1][3]
-
Cause: Hydrolysis of the nitrile group.[3] This happens if the SEM deprotection (acidic step) is run at high temperatures (>40°C) or if the quenching is too exothermic.
-
Prevention:[1] Keep the TFA step at Room Temperature. Ensure the basic workup (Step 2) is mild (use ethylenediamine instead of strong caustic soda).
Q: How do I remove the Palladium residue to <10 ppm? A: Standard silica columns are inefficient for Ruxolitinib due to its polarity.
-
Protocol: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or DMT) added to the final organic layer. Stir for 4 hours at 40°C, then filter. This is far more effective than charcoal.[1]
References
-
Hu, R., et al. (2015).[2][4] "Asymmetric Hydrogenation of
-Azaaryl -Unsaturated Nitriles: An Access to Ruxolitinib." Organic Letters, 17(12), 3050–3053. Link[2]- Context: Source for the Rh-ZhaoPhos asymmetric hydrogen
-
Lin, Q., et al. (2009). "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999–2002. Link
- Context: Mechanistic details on the chiral center formation and alternative organoc
- Duan, S., et al. (2012). "Process Development of a Janus Kinase Inhibitor." Organic Process Research & Development, 16(11), 1805–1810. Context: Industrial scale-up data regarding Suzuki coupling parameters and impurity control.
-
Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Relevant section: SEM group cleavage conditions).
-
Context: Theoretical basis for the two-step (Acid/Base) deprotection strategy described in Module 3.[1]
-
Sources
Technical Support Center: Controlling Dimer Formation in 2-[4-(Cyclopentylamino)phenyl]acetonitrile Processing
Welcome to the technical support center for the synthesis and processing of 2-[4-(cyclopentylamino)phenyl]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate a common challenge encountered during the synthesis of this and structurally related compounds: the formation of an unwanted dimer impurity. By understanding the underlying mechanisms and implementing the targeted strategies outlined below, you can significantly improve the yield and purity of your target monomer.
Frequently Asked Questions (FAQs)
Q1: What is the suspected dimer and why does it form?
A1: The primary suspected impurity is an oxidatively coupled dimer. The 2-[4-(cyclopentylamino)phenyl]acetonitrile molecule contains a secondary arylamine, which is susceptible to oxidation. Under certain conditions, particularly in the presence of air (oxygen) or other oxidizing agents, two molecules can couple to form a new carbon-carbon bond, typically at the positions ortho to the activating amino group. This results in a larger, less desirable dimeric species.
Q2: What is the likely impact of dimer formation on my research?
A2: Dimer formation can have several negative consequences:
-
Reduced Yield: The formation of the dimer consumes the starting material, leading to a lower overall yield of the desired 2-[4-(cyclopentylamino)phenyl]acetonitrile monomer.
-
Purification Challenges: The dimer often has similar solubility properties to the monomer, making its removal by standard purification techniques like recrystallization or column chromatography difficult and leading to product loss.
-
Inaccurate Biological Data: If the dimer is not completely removed, it can interfere with downstream biological assays, leading to misleading or difficult-to-interpret results.
Q3: What are the key factors that promote dimer formation?
A3: Several factors can contribute to the formation of the oxidative dimer:
-
Presence of Oxygen: Exposure of the reaction mixture or the isolated product to air is a primary driver of oxidative dimerization.
-
Elevated Temperatures: Higher reaction or work-up temperatures can accelerate the rate of oxidation.
-
Presence of Base: While a base is often necessary for the synthesis of the parent molecule, strong bases or prolonged reaction times in the presence of a base can deprotonate the amine, making it more susceptible to oxidation.
-
Trace Metal Contamination: Certain metal ions can catalyze oxidative coupling reactions.
-
Choice of Solvent: The solvent can influence the rate of oxidation and the solubility of oxygen.[1][2]
Q4: How can I detect and quantify the dimer in my samples?
A4: The most effective method for detecting and quantifying the dimer is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. The dimer, having a larger and more conjugated system, will typically have a longer retention time and a different UV absorption profile compared to the monomer. A well-developed HPLC method can provide accurate quantification of both species. Mass spectrometry (MS) can be used to confirm the identity of the dimer peak.
Troubleshooting Guide: Symptom-Based Problem Solving
This section is designed to help you diagnose and resolve issues related to dimer formation based on your experimental observations.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired monomer with a significant unknown impurity peak in HPLC. | High level of oxidative dimerization. | 1. Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3][4] 2. Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. |
| The amount of impurity increases during work-up or purification. | Post-reaction oxidation. | 1. Minimize Exposure to Air: Work quickly during extractions and solvent removal. Blanket fractions with inert gas during column chromatography. 2. Lower Temperatures: Perform work-up and purification steps at reduced temperatures where possible. |
| Reaction turns a dark color (e.g., brown or purple) over time. | Formation of colored, oxidized byproducts, including the dimer. | 1. Optimize Reaction Time: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dimer formation. 2. Use an Antioxidant: Consider adding a small amount of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene), to the reaction mixture. |
| Difficulty in separating the impurity from the product by column chromatography. | Similar polarity of the monomer and dimer. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or using a small percentage of a more polar solvent like methanol) to improve separation. 2. Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures. Seeding with pure monomer crystals may be beneficial. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimer Formation during Synthesis
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.
-
Inerting: Purge the entire apparatus with nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagents: Add the starting materials and degassed solvent to the flask via syringe or cannula.
-
Reaction: Run the reaction at the lowest effective temperature. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Upon completion, cool the reaction to room temperature and quench appropriately while still under an inert atmosphere.
-
Work-up: Perform aqueous work-up and extractions using degassed solvents. Minimize the time the product is in solution and exposed to potential oxidants.
-
Purification: Purify the crude product promptly by column chromatography or recrystallization. If using chromatography, consider adding a small amount of an antioxidant like triethylamine to the eluent.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.
Protocol 2: HPLC Method for Monomer and Dimer Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A typical starting point would be a linear gradient from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Note: The dimer is expected to elute after the monomer. Method optimization will be required for baseline separation.
Visualizations
Proposed Mechanism of Oxidative Dimerization
Caption: Proposed oxidative dimerization pathway of 2-[4-(cyclopentylamino)phenyl]acetonitrile.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting dimer formation.
References
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega.
- Fine-tuning on the radical-mediated dimerization of o-aminophenol and o-phenylendiamine by iodosylarene derivatives: Kinetic and mechanistic DFT study. (2025).
- Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol
- Oligomerization of dibrominated aminophenol on the basis of the chemical and HRP-catalyzed oxidative processes: Characterization and photoluminescence properties.
- Application Note and Protocol for the Isolation of Nevirapine Dimer from Reaction Mixtures. (2025). Benchchem.
- Analytical strategies for identification and quantitation of heterodimers in co-formulated monoclonal antibody cocktails by n
- Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. (2022). PMC.
- NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (2007). Acta Poloniae Pharmaceutica.
- Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. (2022). Molecules.
- Solvent Dependence of the Monomer–Dimer Equilibrium of Ketone‐Substituted Triscatechol
- Structural and solvent effects on the mechanism of base-induced rearrangement of epoxides to allylic alcohols. (2000). Journal of Organic Chemistry.
- Synthetic strategies to 2‐phenylacetonitrile. (2023).
- Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)
- A novel synthesis of 2,4,4-trisubstituted 2-cyclopentenones by consecutive reaction of 1-chlorovinyl p-tolyl sulfoxides with acetonitrile and its homologues. (2003). Tetrahedron Letters.
- How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. (2022). Frontiers in Chemistry.
Sources
- 1. Solvent Dependence of the Monomer–Dimer Equilibrium of Ketone‐Substituted Triscatecholate Titanium(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Advanced HPLC Method Development for 2-[4-(Cyclopentylamino)phenyl]acetonitrile
A Comparative Guide for Pharmaceutical Analysis
Executive Summary & Scientific Rationale
This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-[4-(Cyclopentylamino)phenyl]acetonitrile , a critical intermediate in the synthesis of the C5a receptor antagonist Avacopan .
The Challenge: The analyte features a secondary aromatic amine (N-cyclopentyl group) and a nitrile moiety.
-
Basicity: With a predicted pKa ~5.2–5.5, the amine exists as a cationic species at low pH (pH < 3) and a neutral species at neutral/alkaline pH.
-
Hydrophobicity: The cyclopentyl and phenyl rings impart significant lipophilicity (LogP ~2.5–3.0), requiring high organic strength for elution.
-
Silanol Interaction: On standard C18 columns at low pH, the protonated amine interacts strongly with residual silanols, leading to severe peak tailing (
) and retention variability.
The Solution: This guide compares three distinct separation strategies to identify the optimal protocol for purity analysis and impurity profiling:
-
Method A (Recommended): Charged Surface Hybrid (CSH) C18 with Acidic Mobile Phase.
-
Method B (Orthogonal): Phenyl-Hexyl with Acidic Mobile Phase.
-
Method C (Legacy/Reference): Standard C18 with Neutral Phosphate Buffer.
Physicochemical Profile
Understanding the molecule is the first step in rational method design.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | C13H16N2 | Aromatic ring + Cyclopentyl tail + Nitrile head. |
| pKa (Amine) | 5.2 – 5.5 | Protonated (+) at pH 2.7; Neutral at pH 7.0. |
| LogP | ~2.8 | Retentive on C18; requires >40% Organic modifier. |
| UV Max | 245–255 nm | Phenyl ring absorption; Nitrile is transparent >210 nm. |
| Solubility | Low in water | Diluent must contain >50% Acetonitrile or Methanol. |
Method Comparison & Performance Metrics
The following data summarizes the performance of three distinct column chemistries.
Experimental Conditions Summary
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5.0 µL
-
Column Temp: 40°C
-
Detection: UV @ 254 nm
-
Gradient: 5% to 95% B in 10 mins (Generic screening gradient).
Performance Data
| Metric | Method A: CSH C18 | Method B: Phenyl-Hexyl | Method C: Standard C18 |
| Stationary Phase | C18 with (+) surface charge | Phenyl-Hexyl | Traditional End-capped C18 |
| Mobile Phase pH | 2.7 (0.1% Formic Acid) | 2.7 (0.1% Formic Acid) | 7.0 (20mM Phosphate) |
| Retention Time ( | 6.2 min | 5.8 min | 7.1 min |
| Tailing Factor ( | 1.08 (Excellent) | 1.15 (Good) | 1.65 (Poor) |
| Theoretical Plates ( | ~12,500 | ~11,000 | ~8,500 |
| MS Compatibility | Yes | Yes | No |
| Mechanism | Hydrophobic + Ionic Repulsion | Hydrophobic + | Hydrophobic Only |
Expert Insight: Method A is superior because the CSH particle surface carries a slight positive charge at low pH. This electrostatically repels the protonated amine of the analyte, preventing it from "sticking" to residual silanols. This results in the sharpest peaks and highest sensitivity.
Visualizing the Separation Mechanism
The diagram below illustrates why Method A (CSH) outperforms Method C (Standard C18) for this specific amine.
Caption: Mechanism of peak shape improvement. Method A uses surface charge repulsion to prevent amine-silanol interactions.
Detailed Experimental Protocols
Protocol A (Recommended): CSH C18 / Formic Acid
Best for: Routine purity analysis, LC-MS applications, and trace impurity quantification.
1. Reagents:
-
Acetonitrile (HPLC Grade).[1]
-
Milli-Q Water.
-
Formic Acid (LC-MS Grade).
2. Mobile Phase Preparation:
-
Mobile Phase A: Water + 0.1% Formic Acid. (Add 1 mL Formic Acid to 1000 mL Water).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
3. Chromatographic Conditions:
-
Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C.
-
Gradient Program:
-
0.0 min: 10% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 10% B
-
15.0 min: 10% B (Re-equilibration)
-
4. Standard Preparation:
-
Stock: Dissolve 10 mg of 2-[4-(Cyclopentylamino)phenyl]acetonitrile in 10 mL of 100% Acetonitrile (1 mg/mL).
-
Working Std: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to obtain 100 µg/mL.
Protocol B (Alternative): Phenyl-Hexyl / Formic Acid
Best for: Separating aromatic impurities (e.g., aniline precursors) that co-elute on C18.
1. Rationale:
The Phenyl-Hexyl phase engages in
2. Conditions:
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl.
-
Mobile Phases: Same as Protocol A.
-
Gradient: A shallower gradient (e.g., 20% to 70% B over 15 mins) is often effective for maximizing aromatic selectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction | Switch to Method A (CSH column) or increase buffer ionic strength (add 10mM Ammonium Formate). |
| Split Peaks | Solvent mismatch | Ensure sample diluent matches initial mobile phase (e.g., 10-20% ACN). Do not inject 100% ACN. |
| Retention Drift | pH instability | Use a buffered mobile phase (Ammonium Formate pH 3.0) instead of simple Formic Acid if drift occurs. |
| High Backpressure | Precipitation | If using Phosphate buffer (Method C), ensure no precipitation occurs in high % ACN. |
References
-
PubChem. (2025).[2][3][4] Compound Summary: Avacopan (CCX168) and Intermediates. National Library of Medicine. [Link]
-
Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology: A Solution for Basic Compounds. [Link]
-
Agilent Technologies. (2022). Strategies for the Separation of Basic Compounds in HPLC. Agilent Technical Overview. [Link]
-
Sielc Technologies. (2024). Separation of N-Ethylaniline and Amines on Mixed-Mode Columns. [Link]
Sources
- 1. Separation of N-Ethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 4-Cyclopentylaniline | C11H15N | CID 11816021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Cyclopentylaniline | C11H15N | CID 142481 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR spectral interpretation of 2-[4-(Cyclopentylamino)phenyl]acetonitrile
Topic: Strategic 1H NMR Interpretation of 2-[4-(Cyclopentylamino)phenyl]acetonitrile Content Type: Comparative Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary
In drug development, 2-[4-(Cyclopentylamino)phenyl]acetonitrile serves as a critical scaffold, often functioning as a "hinge-binder" precursor in kinase inhibitor synthesis. Its structural integrity hinges on two reactive centers: the nucleophilic secondary amine and the electrophilic nitrile.
This guide moves beyond basic spectral assignment. It compares the analytical performance of two distinct solvent systems (
Structural Logic & Assignment Strategy
To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct zones.
Visualizing the Spin Systems
The following diagram maps the structural connectivity to the expected NMR logic.
Figure 1: Magnetic connectivity map showing the influence of electronic effects on proton environments.
Comparative Analysis: Solvent Selection ( vs. DMSO- )
The choice of solvent is not merely logistical; it fundamentally alters the "performance" of the assay regarding proton exchange and resolution.
Performance Matrix
| Feature | Alternative A: Chloroform- | Alternative B: DMSO- |
| Amine (NH) Visibility | Poor. Often appears as a broad, washed-out singlet due to rapid exchange and quadrupole broadening. | Excellent. Appears as a sharp doublet (coupled to methine). H-bonding stabilizes the proton, slowing exchange. |
| Water Interference | Moderate. HDO peak at ~1.56 ppm may overlap with cyclopentyl multiplets. | High. Water peak at ~3.33 ppm can obscure the benzylic singlet or methine peak if the sample is wet. |
| Solubility | Good. Suitable for routine checks. | Superior. Essential for polar intermediates or salt forms. |
| Mechanistic Insight | Limited. Cannot easily confirm secondary vs. tertiary amine status. | High. The NH-CH coupling ( |
Recommendation
Use DMSO-
Spectral Data & Assignment (in DMSO- )
The following data represents the idealized spectral signature in DMSO-
| Shift ( | Integration | Multiplicity | Assignment | Mechanistic Note |
| 7.08 | 2H | Doublet ( | Ar-H (meta to NH) | Deshielded by the electron-withdrawing CN group. |
| 6.55 | 2H | Doublet ( | Ar-H (ortho to NH) | Shielded by the electron-donating N lone pair (resonance). |
| 5.85 | 1H | Doublet ( | N-H | Critical Diagnostic. Disappears with |
| 3.75 | 2H | Singlet | Benzylic protons. Shifted downfield by CN anisotropy. | |
| 3.68 | 1H | Sextet/Multiplet | Cyclopentyl | Overlap risk with water/benzylic peak; check 2D HSQC if unclear. |
| 1.90 - 1.80 | 2H | Multiplet | Cyclopentyl | |
| 1.65 - 1.40 | 4H | Multiplet | Cyclopentyl | |
| 1.40 - 1.20 | 2H | Multiplet | Cyclopentyl | Remaining ring protons. |
Comparative Analysis: Reaction Monitoring
A major challenge in synthesizing this compound is differentiating it from the starting material (4-aminophenylacetonitrile ) and the over-alkylated impurity (N,N-dicyclopentyl analog).
Workflow: Purity Verification
The following decision tree outlines the logic for rapid purity assessment.
Figure 2: Logical workflow for distinguishing the target secondary amine from primary amine precursors and tertiary amine byproducts.
Key Differentiators Table
| Spectral Region | Starting Material (Primary Amine) | Target Product (Secondary Amine) | Impurity (Tertiary Amine) |
| NH Region | Broad Singlet (2H) | Sharp Doublet (1H) | Absent (0H) |
| Aromatic Shift | Ortho protons ~6.45 ppm | Ortho protons ~6.55 ppm | Ortho protons ~6.70 ppm (Steric twist reduces resonance) |
| Aliphatic Region | Empty (0.0 - 2.5 ppm) | Complex Multiplets (9H) | Doubled Integration (18H) |
Experimental Protocol
To ensure the "Trustworthiness" of the data generated, follow this standardized protocol.
Sample Preparation (Self-Validating System)
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Note: Ensure the solvent is stored over molecular sieves to minimize the water peak at 3.33 ppm, which can obscure the benzylic singlet.
-
-
Filtration: If the solution is cloudy (indicating inorganic salts from the synthesis), filter through a small plug of glass wool directly into the NMR tube.
-
Acquisition:
-
Scans: 16 (minimum) to 64 (for minor impurity detection).
-
Relaxation Delay (
): Set to seconds to ensure accurate integration of the aromatic protons vs. the aliphatic ring.
-
Validation Step ( Shake)
If the
-
Add 1 drop of
to the NMR tube. -
Shake vigorously and re-acquire.
-
Result: The peak at 5.85 ppm should disappear (exchange to
), while the multiplet at 3.68 ppm simplifies (loss of coupling to NH). This confirms the assignment.
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (Standard text for AA'BB' systems and amine shifts).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for aniline and phenylacetonitrile derivatives). Link
Sources
FTIR analysis and peak assignment for 2-[4-(Cyclopentylamino)phenyl]acetonitrile
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Quality Control (QC) and Reaction Monitoring in Ruxolitinib Synthesis
Executive Summary: The Critical Analytical Junction
In the synthesis of JAK inhibitors like Ruxolitinib , the intermediate 2-[4-(Cyclopentylamino)phenyl]acetonitrile represents a pivotal checkpoint. Its formation typically results from the alkylation or reductive amination of 4-aminophenylacetonitrile .
For the process chemist, the analytical challenge is not just identification, but differentiation . You must distinguish the secondary amine product from the primary amine starting material. While HPLC provides purity data, FTIR offers the fastest "at-line" confirmation of functional group transformation.
This guide objectively compares the FTIR profile of the target molecule against its primary precursor, providing a self-validating protocol for reaction monitoring.
Methodology Comparison: ATR vs. Transmission
Before analyzing peaks, the sampling technique determines data quality. For this specific intermediate (often a low-melting solid or viscous oil), we compare the two standard alternatives.
| Feature | Alternative A: Transmission (KBr Pellet) | Product Preference: ATR (Diamond/ZnSe) |
| Sample Prep | High Labor: Requires grinding with KBr and pressing. prone to moisture absorption (water bands mask N-H). | Zero Prep: Direct application of neat solid/oil onto the crystal. |
| Path Length | Variable (depends on pellet thickness). Hard to quantify. | Fixed (controlled by penetration depth, ~2 µm). Highly reproducible. |
| Nitrile Sensitivity | High: Excellent for weak -C≡N stretches (~2250 cm⁻¹). | Medium: Lower effective path length may require higher scan counts (32-64 scans) to resolve weak nitriles. |
| Throughput | Low (15-20 mins per sample). | High (<2 mins per sample). Ideal for reaction monitoring. |
Recommendation: Use Diamond ATR for routine monitoring due to speed and lack of moisture interference in the critical N-H region. Use KBr only if the nitrile peak is too weak to resolve on ATR.
Spectral Analysis & Peak Assignment
The validation of 2-[4-(Cyclopentylamino)phenyl]acetonitrile relies on three distinct spectral zones. The table below compares the Target (Secondary Amine) against the Alternative/Precursor (Primary Amine).
Comparative Peak Assignment Table
| Spectral Region | Functional Group | Precursor: 4-aminophenylacetonitrile | Target: 2-[4-(Cyclopentylamino)...] | QC Diagnostic Logic |
| 3500–3300 cm⁻¹ | N-H Stretch | Doublet: ~3450 cm⁻¹ (Asym) & ~3350 cm⁻¹ (Sym).[1] | Singlet: ~3300–3350 cm⁻¹ (Weak/Sharp). | CRITICAL: Disappearance of the "doublet" confirms conversion of primary to secondary amine. |
| 3000–2800 cm⁻¹ | C-H Stretch (Aliphatic) | Weak (only CH₂ from acetonitrile). | Strong/Broad: distinct bands for Cyclopentyl -CH₂- stretches. | Increase in intensity indicates successful cyclopentyl attachment. |
| 2260–2240 cm⁻¹ | -C≡N Stretch | Sharp, Medium intensity (~2250 cm⁻¹). | Sharp, Medium intensity (~2250 cm⁻¹).[2] | Constant: Confirms the nitrile group remained intact during amination. |
| 1650–1580 cm⁻¹ | N-H Bend | Scissoring: Distinct band ~1620 cm⁻¹. | Absent/Shifted: Secondary amines lack the scissoring mode. | Disappearance of the 1620 cm⁻¹ band supports the N-H stretch data. |
| 1600–1500 cm⁻¹ | Aromatic C=C | Pair of bands (Skeleton stretch). | Pair of bands (Skeleton stretch). | Confirms aromatic phenyl ring integrity. |
Deep Dive: The "Amine Shift" Mechanism
The most common failure mode in this synthesis is incomplete alkylation.
-
The Precursor (Primary Amine): Exhibits two "fangs" in the high-frequency region (Asymmetric and Symmetric stretching).[1]
-
The Product (Secondary Amine): The addition of the cyclopentyl group removes one N-H bond. This collapses the doublet into a single, weaker absorption band .
-
Note: If you see a residual "shoulder" or small doublet, the reaction is incomplete.
Experimental Protocol: Self-Validating ATR Workflow
This protocol is designed to minimize operator error and ensure spectral integrity.
Prerequisites:
-
FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Solvent: Isopropanol or Ethanol (for cleaning).
Step-by-Step Procedure:
-
Background Collection:
-
Clean crystal with isopropanol. Ensure it is dry.[3]
-
Collect Background (Air) spectrum (Resolution: 4 cm⁻¹, Scans: 32).
-
Validation: Verify no peaks exist in 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (H₂O) regions.
-
-
Sample Application:
-
Place ~5-10 mg of the solid/oil product onto the center of the crystal.
-
Pressure Application: Lower the pressure arm until the force gauge reads optimal (usually ~80-100 N for solids).
-
Reasoning: Poor contact results in low absorbance (<0.05 AU) and high noise.
-
-
Data Acquisition:
-
Scan Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.[4]
-
Accumulation: 32 scans (increase to 64 if Nitrile peak is noisy).
-
-
Data Processing & QC Check:
-
Apply Baseline Correction (automatic).
-
CO₂ Correction: Remove atmospheric doublet at 2350 cm⁻¹.
-
Normalization: Normalize the Nitrile peak (~2250 cm⁻¹) to 1.0 AU for easy overlay comparison with the starting material.
-
Visualization: QC Decision Logic
The following diagram illustrates the logical workflow for interpreting the FTIR spectrum during reaction monitoring.
Caption: Logical decision tree for validating the conversion of 4-aminophenylacetonitrile to the cyclopentyl derivative.
References
-
National Institute of Standards and Technology (NIST). (2023). Acetonitrile Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link]
- Context: Validates the standard nitrile stretch position (~2250 cm⁻¹)
-
-
Context: Provides physical data and structural confirmation for the primary amine precursor.[5]
-
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. [Link]
- Context: Authoritative source for the "Doublet vs. Singlet" rule distinguishing Primary and Secondary amines.
-
PubChem. (2025).[6] Compound Summary: 2-Amino-2-phenylacetonitrile (Analogous Structure). National Library of Medicine. [Link][6]
- Context: Used for comparative spectral data of phenylacetonitrile deriv
- Context: Validates the target molecule's role as a key intermediate in the JAK inhibitor p
Sources
A Comparative Guide to Validating Purity Standards for 2-[4-(Cyclopentylamino)phenyl]acetonitrile
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule like 2-[4-(Cyclopentylamino)phenyl]acetonitrile, a key intermediate in the synthesis of advanced therapeutics, rigorous purity validation is paramount. The presence of even trace amounts of impurities—be they unreacted starting materials, by-products, or degradation products—can have profound implications, potentially altering pharmacological activity, inducing toxicity, or compromising the stability of the final drug product.
This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 2-[4-(Cyclopentylamino)phenyl]acetonitrile. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, establish self-validating analytical systems, and ground our protocols in authoritative standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). Our audience—researchers, scientists, and drug development professionals—requires not just a "how-to," but a "why-to," ensuring that the chosen analytical strategy is robust, reliable, and fit for its intended regulatory purpose.
Anticipating the Challenge: A Profile of Potential Impurities
A robust purity validation strategy begins with understanding the potential impurities. The chemical structure of 2-[4-(Cyclopentylamino)phenyl]acetonitrile, featuring a secondary aromatic amine and a phenylacetonitrile moiety, points to specific synthetic pathways and, consequently, a predictable impurity profile. The most probable synthetic route is the reductive amination of 4-aminophenylacetonitrile with cyclopentanone.
Based on this, we can anticipate the following classes of process-related impurities:
-
Starting Materials: Unreacted 4-aminophenylacetonitrile and residual cyclopentanone.
-
Over-alkylation By-products: Formation of 2-[4-(Dicyclopentylamino)phenyl]acetonitrile.
-
Reductant-Related Impurities: Residual reducing agents (e.g., borohydride salts) or their by-products.
-
Intermediate Imines: Residual imine formed between the starting materials prior to reduction.
-
Hydrolysis Products: Potential hydrolysis of the nitrile group to the corresponding amide or carboxylic acid under certain pH conditions.
Our analytical approach must be designed with the specificity to separate and quantify these potential impurities from the main compound.
Orthogonal Analytical Approaches: A Multi-Faceted Strategy for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive validation strategy relies on orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles. This ensures that impurities not detected by one method are captured by another.
For 2-[4-(Cyclopentylamino)phenyl]acetonitrile, we will compare three primary pillars of analysis:
-
Chromatographic Purity & Impurity Profiling: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Structural Identity & Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
-
Absolute Purity & Stoichiometry: Elemental Analysis (CHNS).
Part 1: Chromatographic Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the target compound from its impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile, polar to moderately non-polar small molecules like our target compound. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Causality of Method Design:
-
Column Choice: A C18 (octadecylsilyl) column is the standard choice for retaining aromatic compounds through hydrophobic interactions. The secondary amine and nitrile groups add polarity, making a well-endcapped, high-purity silica C18 column ideal to ensure good peak shape and minimize tailing from silanol interactions.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous phase (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is necessary.[1] The acid protonates the secondary amine, ensuring a single ionic state and improving peak shape. The gradient, which increases the organic solvent concentration over time, is crucial for eluting both polar starting materials and potentially more non-polar, over-alkylated impurities within a reasonable timeframe, all while ensuring sharp peaks for better sensitivity and resolution.[2]
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is optimal. It not only quantifies the peaks at a specific wavelength (e.g., the λmax of the substituted benzene ring) but also provides UV spectra for all eluted peaks. This is a self-validating feature: a consistent spectrum across a single peak confirms its purity, while a changing spectrum indicates co-elution of an impurity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, with spectral data collected from 200-400 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of 2-[4-(Cyclopentylamino)phenyl]acetonitrile and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach
GC-MS is an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and interaction with a different stationary phase, providing a different selectivity profile. Its major advantage is the coupling with a mass spectrometer, which provides mass information for each eluting peak, aiding in impurity identification.
Causality of Method Design:
-
Derivatization is Essential: Primary and secondary amines, like the one in our target molecule, often exhibit poor chromatographic behavior in GC due to their polarity, leading to peak tailing. Derivatization is a critical step to convert the polar N-H group into a less polar, more volatile moiety.[3] Silylation (e.g., using MTBSTFA) or acylation (e.g., using trifluoroacetic anhydride, TFAA) are common choices.[4] This step is fundamental to achieving a robust and reproducible method.
-
Column Choice: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is ideal for separating a wide range of semi-volatile organic compounds.
-
Mass Spectrometry Detection: Electron Ionization (EI) is used to fragment the molecules. The resulting fragmentation pattern is a highly specific "fingerprint" that can be used to confirm the identity of the main peak against a library or reference standard and to tentatively identify unknown impurities based on their fragmentation pathways.[5]
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of the derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC system with an autosampler coupled to a Mass Spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
Comparison of Chromatographic Methods
| Feature | HPLC-PDA | GC-MS (with Derivatization) |
| Principle | Partitioning based on polarity | Separation based on volatility & boiling point |
| Analyte Suitability | Excellent for non-volatile & thermally labile compounds | Requires volatile or derivatizable compounds |
| Impurity Detection | Based on UV absorbance; non-chromophoric impurities are missed | Based on mass; universal detection for ionized species |
| Impurity ID | Tentative (by UV spectrum); requires isolation for full ID | Tentative (by fragmentation pattern & library match) |
| Sample Prep | Simple dissolution | Requires a dedicated derivatization step |
| Typical LOD/LOQ | ~0.01-0.05% (area percent) | ~0.01-0.05% (area percent) |
| Validation Focus | Specificity, Linearity, Range, Accuracy, Precision[6] | Specificity, Linearity, Range, Accuracy, Precision |
Part 2: Structural Identity and Confirmation
While chromatography separates components, spectroscopic techniques provide definitive proof of structure for both the main compound and any isolated impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For purity validation, ¹H NMR serves a dual purpose: it confirms the identity of the main component and can act as a quantitative method (qNMR) to determine purity against a certified internal standard.
Key Diagnostic Signals for 2-[4-(Cyclopentylamino)phenyl]acetonitrile:
-
¹H NMR:
-
Aromatic Protons: Two distinct doublets in the aromatic region (~6.5-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-CH₂CN): A singlet around 3.7 ppm.
-
Cyclopentyl Protons: A series of multiplets in the aliphatic region (~1.4-2.1 ppm) and a distinct multiplet for the methine proton adjacent to the nitrogen (~3.8-4.2 ppm).
-
Amine Proton (N-H): A broad singlet that may be exchangeable with D₂O.
-
-
¹³C NMR: Will show the expected number of carbon signals, including the characteristic nitrile carbon (~118 ppm) and the carbons of the aromatic ring and cyclopentyl group.
Quantitative NMR (qNMR): By adding a known amount of a high-purity, stable internal standard (with non-overlapping signals) to a precisely weighed sample, the absolute purity can be calculated by comparing the integral of a specific analyte proton signal to the integral of a standard's proton signal. This provides a purity value traceable to a certified reference material, making it a highly authoritative method.
Mass Spectrometry (MS)
As a standalone technique or coupled with chromatography, MS provides crucial molecular weight information. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the molecular ion with high accuracy, confirming the chemical formula. The fragmentation pattern in EI-MS provides structural information.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound.
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen. For this molecule, loss of a C₄H₈ radical from the cyclopentyl ring is plausible.
-
Loss of HCN: A characteristic fragmentation for nitriles.
-
Tropylium Ion: Fragmentation of the benzyl portion can lead to the formation of the stable tropylium cation at m/z 91.
Caption: Spectroscopic workflow for structural confirmation and absolute purity.
Part 3: Elemental Analysis (CHNS)
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. This is a fundamental, bulk property analysis that serves as an orthogonal check on purity and confirms the empirical formula.
Causality and Application:
-
The theoretical C, H, and N percentages are calculated from the molecular formula (C₁₃H₁₆N₂).
-
The experimentally determined percentages for a highly pure sample should agree with the theoretical values within a narrow margin (typically ±0.4%).
-
A significant deviation can indicate the presence of inorganic impurities, residual solvents (which would alter the C and H content), or an incorrect structural assignment. It is a simple yet powerful tool for mass balance confirmation.
Comparison of Purity Assessment Methods
| Method | Information Provided | Strengths | Limitations |
| HPLC-PDA | Relative purity, impurity profile | High precision, robust, good for routine QC | Requires chromophores, relative % not absolute |
| GC-MS | Orthogonal relative purity, impurity ID | High sensitivity, structural info from MS | Requires volatility/derivatization |
| qNMR | Absolute purity (assay), structural ID | Highly accurate and precise, direct method | Requires high-purity standard, higher cost |
| Elemental Analysis | Elemental composition, empirical formula | Confirms mass balance, detects inorganic impurities | Not specific for organic impurities, lower precision |
| HRMS | Exact mass, elemental formula | Unambiguous formula confirmation | Not quantitative for purity on its own |
Establishing and Validating Purity Standards
The ultimate goal is to establish a specification for 2-[4-(Cyclopentylamino)phenyl]acetonitrile, which includes an assay value and limits for specified and unspecified impurities. This must be done in accordance with ICH Q3A(R2) guidelines, which define thresholds for reporting, identifying, and qualifying impurities.[7]
A Self-Validating System: The combination of these orthogonal techniques creates a self-validating system.
-
HPLC establishes the primary impurity profile and relative purity.
-
GC-MS provides an orthogonal separation and helps tentatively identify volatile impurities.
-
NMR and HRMS definitively confirm the structure of the main peak and any isolated impurities.
-
qNMR and Elemental Analysis provide an absolute measure of the main component, ensuring the mass balance is closed and that the chromatographic purity values are not misleading.
For example, if HPLC shows a purity of 99.5%, qNMR should provide a result in close agreement. A significant discrepancy would trigger an investigation, perhaps revealing a non-UV active impurity that HPLC missed but which was accounted for in the quantitative NMR measurement.
Conclusion: An Integrated Approach to Purity Assurance
Validating the purity of a pharmaceutical intermediate like 2-[4-(Cyclopentylamino)phenyl]acetonitrile is a rigorous, multi-faceted endeavor. There is no "one-size-fits-all" solution. The optimal strategy, as detailed in this guide, is an integrated and orthogonal approach. By combining high-resolution chromatographic separations with definitive spectroscopic identification and absolute quantitative methods, we build a comprehensive and scientifically sound purity profile. This not only satisfies regulatory expectations for E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) but also fundamentally ensures the quality and safety of the medicines that will ultimately reach patients.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Magdeldin, S. (2012). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(5), 2697-2749. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
- United States Pharmacopeia. General Chapter <232> Elemental Impurities—Limits.
- United States Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures.
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]
- LoBrutto, R., & Jones, A. (2011). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
- Dolan, J. W. (2002). Gradient Elution Separation in Reversed-Phase HPLC. LCGC North America, 20(5), 432-439.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
ICH Harmonised Tripartite Guideline. (2014). Elemental Impurities Q3D. Available at: [Link]
- Smith, B. C. (2011).
-
ICH Q3A(R2) Impurities in New Drug Substances. (2006). European Medicines Agency. Available at: [Link]
- Knapp, D. R. (1979).
-
SIELC Technologies. (n.d.). Separation of ((4-Methylphenyl)amino)acetonitrile on Newcrom R1 HPLC column. Available at: [Link]
-
PubChem. (n.d.). N-Cyclopentylaniline. National Center for Biotechnology Information. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Altabrisa Group. (2023). Key ICH Method Validation Parameters to Know. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
- Gunawan, G., & Sari, Y. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
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- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-[4-(Cyclopentylamino)phenyl]acetonitrile
[1][2][3]
Executive Summary: The "Unknown Potency" Protocol[3]
2-[4-(Cyclopentylamino)phenyl]acetonitrile (synonymous with 4-(cyclopentylamino)benzyl cyanide) is a specialized pharmaceutical intermediate, likely utilized in the synthesis of C5a receptor antagonists (e.g., Avacopan).[1][2][3]
As a non-commodity intermediate, specific toxicological data (SDS) is often sparse.[3] Therefore, Structure-Activity Relationship (SAR) analysis dictates that this compound be handled as a Category 3 Acute Toxin and a Potential Sensitizer .[1][2][3]
Immediate Action Required:
Hazard Identification & SAR Analysis
To provide accurate safety guidance, we deconstruct the molecule into its functional pharmacophores. This analysis validates the PPE requirements.
| Functional Group | Associated Hazard | Mechanism of Toxicity |
| Aryl Acetonitrile (Benzyl Cyanide motif) | Acute Toxicity (Oral/Dermal) | Metabolic oxidation by cytochrome P450 can release cyanide ions (CN⁻), inhibiting cytochrome c oxidase (cellular respiration).[1][2][3] |
| Secondary Aniline (Cyclopentylamino-) | Sensitization & Organ Tox | Anilines are notorious skin sensitizers.[1][2][3] Absorption can lead to methemoglobinemia (interference with oxygen transport in blood).[3] |
| Physical State | Inhalation Hazard | Likely a solid powder. Dust generation poses a critical respiratory risk due to high surface area for absorption.[3] |
Expert Insight: Unlike simple aliphatic nitriles (like acetonitrile solvent), aryl acetonitriles are lipophilic.[3] This facilitates rapid skin absorption and blood-brain barrier penetration before metabolism occurs.[3] Standard nitrile gloves are often insufficient for prolonged contact. [2][3]
PPE Selection Matrix
Do not rely on generic "lab safety" rules. Use this matrix tailored for High Potency Intermediates .
A. Protective Layering Strategy[3][4][5][6][8][9][10]
| Zone | Equipment | Specification / Standard | Rationale |
| Hands (Inner) | Nitrile Gloves | 4-5 mil thickness | Sacrificial layer for sweat/dexterity.[1][2][3] |
| Hands (Outer) | Extended Cuff Nitrile OR Laminate (Silver Shield) | Minimum 8 mil (Nitrile) or Multi-layer Laminate | Crucial: Laminate gloves provide >4h breakthrough time for nitriles and anilines, whereas standard nitrile may degrade in <30 mins if solvated.[1][2][3] |
| Respiratory | P100 / N95 (Minimum) | NIOSH P100 (if powder) | Mandatory if outside hood. Ideally, engineering controls (hood) negate the need for a respirator, but a mask prevents accidental inhalation during weighing.[1][2][3] |
| Eyes | Chemical Goggles | ANSI Z87.1 (Impact + Splash) | Safety glasses are insufficient for powders that can drift behind lenses.[3] |
| Body | Tyvek® Lab Coat/Sleeves | Disposable, non-woven polyethylene | Cotton lab coats absorb liquids/dusts, creating a secondary exposure source.[3] Use disposable sleeves over cuffs. |
B. Glove Compatibility Data (Estimated)
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
Goal: Eliminate dust exposure.[3]
-
Engineering Control: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Aryl acetonitriles are organic solids that accumulate static charge, causing "jumping" powder.
-
The "Closed Transfer" Method:
Phase 2: Solubilization & Reaction
Goal: Prevent skin absorption of concentrated solution.[3]
-
Solvent Choice: If possible, avoid DMSO or DMF as solvents during initial handling; they act as permeation enhancers , carrying the toxic compound through gloves and skin 10x faster than non-polar solvents.[3] Use Dichloromethane (DCM) or Ethyl Acetate if chemistry permits.
-
Reaction Setup:
-
Vent all reaction vessels to a scrubber or hood exhaust (do not seal nitriles with acids; risk of HCN evolution).
-
Label flask: "DANGER: NITRILE / TOXIC" .[3]
-
Phase 3: Emergency Response (Spill)
Logic: Dry spills differ from wet spills.[3]
-
Dry Powder Spill:
-
Do NOT sweep (creates dust).
-
Cover with wet paper towels (water/detergent) to dampen.[3]
-
Scoop up damp material into a wide-mouth jar.
-
-
Solution Spill:
Visualizations
Diagram 1: Operational Safety Workflow
This workflow enforces the "Containment First" principle.
Caption: Operational workflow emphasizing the critical control points where exposure risk is highest (Weighing and Solubilization).
Diagram 2: Waste Disposal Decision Tree
Correct segregation prevents the formation of lethal Hydrogen Cyanide (HCN) gas in waste drums.
Caption: Disposal logic to prevent accidental acidification of nitrile waste, which could liberate Hydrogen Cyanide gas.
Disposal & Deactivation
The Golden Rule: Never dispose of nitrile intermediates in the "General Organic Acid" waste stream.
-
Solid Waste: Place contaminated gloves, weighing boats, and paper towels into a dedicated solid waste bag labeled "Toxic Solids - Nitriles".[3]
-
Liquid Waste:
-
Glassware Cleaning: Rinse glassware with a dilute bleach solution (Sodium Hypochlorite) in the hood before standard washing. This oxidizes trace residues.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2024). Compound Summary: Phenylacetonitrile (Benzyl Cyanide) - Safety and Hazards. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Health Guidelines for Cyanide and Nitrile Compounds. United States Department of Labor. [Link]
-
ECHA (European Chemicals Agency). (2024).[3] Registration Dossier: 4-aminophenylacetonitrile (Structural Analog Read-Across). [Link][1][2][3]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
